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  • Product: 5-Cyclopropyl-1-(methylethyl)pyrazole-3-carbaldehyde
  • CAS: 865798-33-0

Core Science & Biosynthesis

Foundational

Chemical and physical properties of 5-Cyclopropyl-1-(methylethyl)pyrazole-3-carbaldehyde

Title: Technical Guide to 5-Cyclopropyl-1-(methylethyl)pyrazole-3-carbaldehyde: Properties, Pharmacophore Logic, and Synthetic Workflows Executive Summary 5-Cyclopropyl-1-(methylethyl)pyrazole-3-carbaldehyde (also known...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Technical Guide to 5-Cyclopropyl-1-(methylethyl)pyrazole-3-carbaldehyde: Properties, Pharmacophore Logic, and Synthetic Workflows

Executive Summary

5-Cyclopropyl-1-(methylethyl)pyrazole-3-carbaldehyde (also known as 5-cyclopropyl-1-isopropyl-1H-pyrazole-3-carbaldehyde, CAS: 865798-33-0) is a highly specialized, sterically encumbered heterocyclic building block widely utilized in modern drug discovery. The strategic placement of an isopropyl group at N1 and a cyclopropyl group at C5 provides unique conformational rigidity and lipophilic shielding, making it an ideal precursor for developing kinase inhibitors, phosphodiesterase (PDE) inhibitors, and novel anti-infective agents[1][2]. This whitepaper details its physicochemical profile, structural logic, and validated synthetic protocols for integration into complex active pharmaceutical ingredients (APIs).

Physicochemical Profiling

Understanding the baseline physical and chemical properties of this building block is critical for predicting its behavior in organic synthesis and its contribution to the ADME (Absorption, Distribution, Metabolism, and Excretion) profile of downstream drug candidates.

PropertyValueImplication for Drug Design
IUPAC Name 5-Cyclopropyl-1-(propan-2-yl)-1H-pyrazole-3-carbaldehydeStandardized nomenclature for regulatory filing.
CAS Registry Number 865798-33-0Unique identifier for sourcing and safety tracking[3].
Molecular Formula C10H14N2ODefines atomic composition[3].
Molecular Weight 178.23 g/mol Low molecular weight ensures high ligand efficiency when incorporated into larger scaffolds[3].
Topological Polar Surface Area (tPSA) 34.89 ŲExcellent membrane permeability; ideal for CNS-targeted or intracellular targets.
Hydrogen Bond Donors 0Enhances lipophilicity and passive diffusion.
Hydrogen Bond Acceptors 2Pyrazole nitrogen (N2) and aldehyde oxygen act as key interaction points with target proteins.
Predicted LogP ~2.1Balanced lipophilicity for optimal oral bioavailability.

Pharmacophore Logic & Target Engagement

In medicinal chemistry, the pyrazole core is a privileged scaffold, frequently deployed as a hinge-binding motif in kinase inhibitors or as a bioisostere for amides and aromatic rings. The specific substitution pattern of 5-cyclopropyl-1-(methylethyl)pyrazole-3-carbaldehyde is purposefully designed to optimize both target affinity and metabolic stability.

  • N1-Isopropyl (Methylethyl) Group: Provides steric bulk that forces the pyrazole ring into specific dihedral orientations relative to adjacent macrocycles or binding pockets. It also shields the N1 position from N-glucuronidation or oxidation.

  • C5-Cyclopropyl Group: Cyclopropyl rings are known for their "pi-character" and ability to participate in unique hydrophobic interactions. They offer metabolic stability superior to linear alkyl chains (resisting cytochrome P450-mediated aliphatic oxidation) while restricting the conformational flexibility of the molecule.

  • C3-Carbaldehyde: Serves as the primary synthetic handle. The electrophilic carbonyl carbon is primed for nucleophilic attack, allowing for rapid diversification via reductive amination, Wittig olefination, or condensation reactions.

Pharmacophore Core Pyrazole Core H-bond Acceptor (Kinase Hinge Region) R1 N1-Isopropyl Group Steric Shielding Lipophilic Pocket Binding Core->R1 Substitution at N1 R5 C5-Cyclopropyl Group Conformational Restriction Metabolic Stability Core->R5 Substitution at C5 R3 C3-Carbaldehyde Electrophilic Center Synthetic Handle Core->R3 Substitution at C3

Caption: Pharmacophore mapping of 5-Cyclopropyl-1-(methylethyl)pyrazole-3-carbaldehyde.

Synthetic Utility & Validated Workflows

The C3-carbaldehyde is highly reactive, making this compound an excellent electrophile for constructing secondary and tertiary amines, as well as complex alkene spacers. Below are field-proven, self-validating protocols designed for high yield and reproducibility.

Workflow A: Reductive Amination (Synthesis of Pyrazole-Amines)

Reductive amination is the most common method for attaching the pyrazole core to complex amine-containing scaffolds, such as piperidines or piperazines, often seen in anti-infective and CNS drug discovery. For authoritative mechanistic grounding on this transformation, refer to the seminal work by.

Mechanistic Causality: The reaction proceeds via the formation of an intermediate imine or iminium ion. Glacial acetic acid is added to protonate the intermediate carbinolamine, driving the dehydration step forward. Sodium triacetoxyborohydride (STAB) is selected over sodium borohydride (NaBH4) because the electron-withdrawing acetoxy groups reduce the nucleophilicity of the hydride. This ensures that STAB selectively reduces the highly electrophilic iminium ion without prematurely reducing the starting carbaldehyde to an alcohol.

Step-by-Step Protocol:

  • Preparation: In an oven-dried round-bottom flask, dissolve 5-cyclopropyl-1-(methylethyl)pyrazole-3-carbaldehyde (1.0 equiv, 1.0 mmol) and the target primary or secondary amine (1.2 equiv, 1.2 mmol) in anhydrous 1,2-dichloroethane (DCE, 10 mL).

  • Activation: Add glacial acetic acid (0.1 equiv, 0.1 mmol) to the mixture. Stir the solution at room temperature (20-25 °C) under a nitrogen atmosphere for 2 hours to ensure complete imine/iminium formation.

  • Reduction: Cool the reaction mixture to 0 °C using an ice bath. Add sodium triacetoxyborohydride (STAB, 1.5 equiv, 1.5 mmol) portionwise over 10 minutes to control any mild exotherm.

  • Maturation: Remove the ice bath and allow the reaction to stir at room temperature for 12–16 hours. Monitor completion via TLC or LC-MS.

  • Quenching & Extraction: Quench the reaction by slowly adding saturated aqueous NaHCO3 (10 mL) to neutralize the acetic acid and destroy excess STAB. Extract the aqueous layer with dichloromethane (DCM, 3 x 10 mL).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product via silica gel flash chromatography (typically using a Hexanes/EtOAc or DCM/MeOH gradient) to yield the pure pyrazole-amine derivative.

Workflow B: Wittig Olefination (Synthesis of Pyrazole-Alkenes)

When a rigid, unsaturated spacer is required between the pyrazole core and an aromatic appendage (e.g., in the synthesis of PDE inhibitors), the Wittig reaction is employed.

Mechanistic Causality: The reaction utilizes a phosphonium ylide. Generating the ylide requires a strong base. The reaction must be conducted under strictly anhydrous conditions and an inert atmosphere because moisture will rapidly hydrolyze the ylide back to the phosphonium salt and a hydrocarbon, killing the reaction. Temperature control at 0 °C during ylide formation prevents degradation and controls the exothermic deprotonation.

Step-by-Step Protocol:

  • Ylide Generation: Suspend the alkyltriphenylphosphonium halide salt (1.2 equiv) in anhydrous tetrahydrofuran (THF, 15 mL) under an argon atmosphere. Cool the suspension to 0 °C.

  • Deprotonation: Add a strong base, such as Sodium hydride (NaH, 60% dispersion in mineral oil, 1.3 equiv) or n-Butyllithium (n-BuLi, 1.2 equiv), dropwise. Stir at 0 °C for 30 minutes until a vibrant color change (often orange or red) indicates successful ylide formation.

  • Coupling: Dissolve 5-cyclopropyl-1-(methylethyl)pyrazole-3-carbaldehyde (1.0 equiv) in a minimal amount of anhydrous THF (2 mL) and add it dropwise to the ylide solution at 0 °C.

  • Propagation: Allow the reaction mixture to warm to room temperature naturally and stir for 4–6 hours.

  • Workup: Quench the reaction with saturated aqueous NH4Cl (10 mL). Extract with Ethyl Acetate (EtOAc, 3 x 15 mL).

  • Isolation: Dry the combined organic layers over MgSO4, concentrate, and purify via column chromatography. Note: The Wittig reaction typically yields a mixture of E and Z isomers, which can be separated during this chromatographic step based on their differing polarities.

SyntheticWorkflow A 5-Cyclopropyl-1-isopropyl -1H-pyrazole-3-carbaldehyde B Reductive Amination (NaBH(OAc)3, DCE) A->B 1°/2° Amine C Wittig Reaction (Ph3P=CH-R, THF) A->C Phosphonium Ylide D Secondary/Tertiary Amines (Kinase Hinge Binders) B->D Isolation E Alkene Derivatives (Rigid Spacers) C->E Isolation F In vitro Screening (Target Engagement) D->F Assay E->F Assay

Caption: Divergent synthetic workflows utilizing the pyrazole-3-carbaldehyde building block.

Safety, Storage, and Handling

As an aldehyde-containing heterocyclic compound, 5-cyclopropyl-1-(methylethyl)pyrazole-3-carbaldehyde is susceptible to air oxidation, which can convert the carbaldehyde into the corresponding carboxylic acid over time.

  • Storage: Store in a tightly sealed container under an inert atmosphere (nitrogen or argon) at 2–8 °C (refrigerated) to prevent oxidation and degradation.

  • Handling: Handle in a well-ventilated fume hood. Wear standard personal protective equipment (PPE), including nitrile gloves and safety goggles, as the compound may cause skin and eye irritation.

References

  • Ray, P. C., et al. "Spirocycle MmpL3 Inhibitors with Improved hERG and Cytotoxicity Profiles as Inhibitors of Mycobacterium tuberculosis Growth." ACS Infectious Diseases, 2018. Available at:[Link]

  • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 1996. Available at:[Link]

  • Google Patents. "US20180179200A1 - PYRAZOLO[3,4-b]PYRIDINES AND IMIDAZO[1,5-b]PYRIDAZINES AS PDE1 INHIBITORS." United States Patent and Trademark Office, 2018.

Sources

Exploratory

Solubility profile of 5-Cyclopropyl-1-(methylethyl)pyrazole-3-carbaldehyde in organic solvents

An In-depth Technical Guide to the Solubility Profile of 5-Cyclopropyl-1-(methylethyl)pyrazole-3-carbaldehyde in Organic Solvents In the landscape of drug discovery and development, understanding the solubility of an act...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Solubility Profile of 5-Cyclopropyl-1-(methylethyl)pyrazole-3-carbaldehyde in Organic Solvents

In the landscape of drug discovery and development, understanding the solubility of an active pharmaceutical ingredient (API) is not merely a perfunctory checkbox but a cornerstone of successful formulation and ultimate therapeutic efficacy.[1][2][3][4][5] The solubility of a compound dictates its bioavailability, influences the choice of dosage form, and profoundly impacts the safety and effectiveness of a potential therapeutic agent.[1][2][5] For a molecule like 5-Cyclopropyl-1-(methylethyl)pyrazole-3-carbaldehyde, a heterocyclic compound with potential applications in medicinal chemistry, a comprehensive solubility profile in various organic solvents is indispensable for its journey from the laboratory to clinical application. This guide provides a detailed exploration of the theoretical underpinnings and practical methodologies for characterizing the solubility of this pyrazole derivative, tailored for researchers, scientists, and drug development professionals.

Theoretical Framework: Deconstructing the Solubility of Pyrazole Derivatives

The solubility of a solid compound in a liquid solvent is a complex interplay of intermolecular forces between the solute and solvent molecules, as well as the energy required to break the crystal lattice of the solute.[6][7] For pyrazole derivatives such as 5-Cyclopropyl-1-(methylethyl)pyrazole-3-carbaldehyde, several key factors govern their solubility in organic solvents.

1.1. Molecular Structure and Intermolecular Forces:

The pyrazole ring, with its two adjacent nitrogen atoms, can participate in hydrogen bonding, a strong intermolecular force that can influence solubility.[6][7] The nature of the substituents on the pyrazole ring plays a crucial role in determining the overall polarity of the molecule.[6][7] In the case of 5-Cyclopropyl-1-(methylethyl)pyrazole-3-carbaldehyde, the cyclopropyl and methylethyl groups are relatively non-polar, while the carbaldehyde group introduces polarity and a potential hydrogen bond acceptor site. The balance of these groups will dictate its affinity for solvents of varying polarities.

1.2. Crystal Lattice Energy:

The arrangement of molecules in the solid state, or the crystal lattice, significantly impacts solubility.[6] Strong intermolecular interactions within the crystal, such as hydrogen bonding and π-π stacking, lead to a higher lattice energy, which must be overcome by the solvent for dissolution to occur.[7]

1.3. Solvent Properties:

The principle of "like dissolves like" is a fundamental concept in solubility.[8] Polar solvents tend to dissolve polar solutes, and non-polar solvents dissolve non-polar solutes. A thorough understanding of the polarity, hydrogen bonding capability, and other physicochemical properties of the organic solvents is essential for predicting and interpreting solubility data.

Experimental Determination of Solubility: Protocols and Rationale

Accurate and reproducible experimental data is the gold standard for defining a compound's solubility profile. The following are detailed protocols for determining the solubility of 5-Cyclopropyl-1-(methylethyl)pyrazole-3-carbaldehyde, with an emphasis on the rationale behind the chosen methods.

2.1. Isothermal Saturation Method (Shake-Flask)

This is a widely used and reliable method for determining equilibrium solubility.[9]

Protocol:

  • Preparation of Saturated Solutions: Add an excess amount of 5-Cyclopropyl-1-(methylethyl)pyrazole-3-carbaldehyde to a series of vials, each containing a different organic solvent of interest (e.g., ethanol, methanol, acetone, toluene, dichloromethane, acetonitrile).[6] The excess solid ensures that equilibrium with the dissolved solute is reached.

  • Equilibration: Seal the vials and place them in a constant temperature shaker bath. Agitate the samples for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached. The temperature should be precisely controlled as solubility is temperature-dependent.[7]

  • Phase Separation: After equilibration, allow the vials to stand undisturbed for a sufficient time to allow the undissolved solid to settle. Alternatively, centrifuge the samples to facilitate phase separation.

  • Sample Withdrawal and Dilution: Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-warmed or pre-cooled syringe to avoid temperature-induced precipitation. Immediately dilute the aliquot with a known volume of a suitable solvent to prevent crystallization.

  • Quantification: Analyze the concentration of the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation: Calculate the solubility in terms of mg/mL or mol/L based on the measured concentration and the dilution factor.

Rationale for Method Selection: The isothermal saturation method provides a true measure of equilibrium solubility, which is a critical thermodynamic parameter for formulation development.[9]

Experimental Workflow for Isothermal Saturation Method

G A 1. Add excess compound to solvent B 2. Equilibrate at constant temperature A->B Agitation C 3. Separate solid and liquid phases B->C Settling/Centrifugation D 4. Withdraw and dilute supernatant C->D Careful sampling E 5. Quantify concentration (e.g., HPLC) D->E Analysis F 6. Calculate solubility E->F Calculation

Caption: Isothermal saturation (shake-flask) method workflow.

2.2. High-Throughput Screening (HTS) Methods

For early-stage drug discovery, HTS methods can provide rapid, albeit less precise, solubility data.[3]

Protocol (Nephelometry-based):

  • Stock Solution Preparation: Prepare a high-concentration stock solution of 5-Cyclopropyl-1-(methylethyl)pyrazole-3-carbaldehyde in a highly solubilizing solvent like dimethyl sulfoxide (DMSO).

  • Serial Dilution: In a microplate format, perform serial dilutions of the stock solution with the organic solvents of interest.

  • Precipitation Induction: The introduction of the DMSO stock solution into a less-solubilizing organic solvent will cause the compound to precipitate at concentrations above its solubility limit.

  • Light Scattering Measurement: Use a nephelometer to measure the light scattering caused by the precipitated particles in each well.[1]

  • Data Analysis: The concentration at which a significant increase in light scattering is observed corresponds to the kinetic solubility of the compound.

Rationale for Method Selection: HTS methods are valuable for rapid screening of a large number of solvents or compound analogs, allowing for early identification of potential solubility issues.[3]

Experimental Workflow for HTS Nephelometry

G A 1. Prepare high-concentration stock in DMSO B 2. Serially dilute stock into organic solvents A->B Dispensing C 3. Induce precipitation in microplate B->C Mixing D 4. Measure light scattering (Nephelometry) C->D Instrumental analysis E 5. Determine kinetic solubility D->E Data interpretation

Caption: High-throughput nephelometry workflow for kinetic solubility.

Data Presentation and Interpretation

The solubility data for 5-Cyclopropyl-1-(methylethyl)pyrazole-3-carbaldehyde should be presented in a clear and concise manner to facilitate comparison across different solvents and conditions.

Table 1: Illustrative Solubility Profile of 5-Cyclopropyl-1-(methylethyl)pyrazole-3-carbaldehyde at 25°C

Organic SolventSolvent Polarity IndexDielectric ConstantSolubility (mg/mL)
Hexane0.11.89Experimental Value
Toluene2.42.38Experimental Value
Dichloromethane3.19.08Experimental Value
Acetone5.120.7Experimental Value
Ethanol5.224.5Experimental Value
Acetonitrile5.837.5Experimental Value
Methanol6.632.7Experimental Value
Dimethyl Sulfoxide (DMSO)7.246.7Experimental Value

Note: The "Experimental Value" placeholders would be populated with the results obtained from the aforementioned protocols.

Interpretation of Results:

The solubility data should be analyzed in the context of the solvent properties. A higher solubility in polar solvents like methanol and ethanol would suggest that the polar carbaldehyde group and the hydrogen bonding capabilities of the pyrazole nitrogen atoms dominate the molecule's solubility behavior. Conversely, good solubility in less polar solvents like toluene or dichloromethane would indicate that the non-polar cyclopropyl and methylethyl groups have a more significant influence.

Conclusion: A Roadmap for Formulation Success

A comprehensive understanding of the solubility profile of 5-Cyclopropyl-1-(methylethyl)pyrazole-3-carbaldehyde in a range of organic solvents is a critical first step in its development as a potential pharmaceutical agent. The theoretical framework and experimental protocols outlined in this guide provide a robust roadmap for researchers to generate the high-quality data necessary for informed decision-making in formulation, process development, and ultimately, the successful translation of a promising molecule into a therapeutic reality.

References

  • BMG LABTECH. (2023, April 6). Drug solubility: why testing early matters in HTS. Retrieved from [Link]

  • Coltescu, A. R., Butnariu, M., & Sarac, I. (2020, May 11). The Importance of Solubility for New Drug Molecules. ResearchGate. Retrieved from [Link]

  • University of Toronto Scarborough. (n.d.). Solubility. Retrieved from [Link]

  • Sharma, V. K., & Sharma, P. (2014). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2014, 1-10.
  • PubChemLite. (n.d.). 5-cyclopropyl-1-methyl-1h-pyrazole-3-carbaldehyde (C8H10N2O). Retrieved from [Link]

  • BMG LABTECH. (2023, April 6). Drug solubility: why testing early matters in HTS. Retrieved from [Link]

  • University of Toronto Scarborough. (n.d.). Solubility. Retrieved from [Link]

  • Coltescu, A. R., Butnariu, M., & Sarac, I. (2020, May 11). The Importance of Solubility for New Drug Molecules. ResearchGate. Retrieved from [Link]

  • University of Toronto. (n.d.). Solubility of Organic Compounds. Retrieved from [Link]

  • University of Toronto Scarborough. (n.d.). Solubility. Retrieved from [Link]

  • Coltescu, A. R., Butnariu, M., & Sarac, I. (2020, May 17). The Importance of Solubility for New Drug Molecules. ResearchGate. Retrieved from [Link]

  • Sharma, V. K., & Sharma, P. (2014). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2014, 1-10.
  • PubChemLite. (n.d.). 3-cyclopropyl-1-methyl-1h-pyrazole-5-carbaldehyde. Retrieved from [Link]

  • MDPI. (2022, August 29). Recent Advances in Synthesis and Properties of Pyrazoles. Retrieved from [Link]

  • ResearchGate. (2026, March 10). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. Retrieved from [Link]

  • TSI Journals. (2021, November 26). The Recent Development of the Pyrazoles : A Review. Retrieved from [Link]

  • MDPI. (n.d.). Thermodynamic Assessment of the Pyrazinamide Dissolution Process in Some Organic Solvents. Retrieved from [Link]

Sources

Foundational

A Technical Guide to the Synthesis of 5-Cyclopropyl-1-(methylethyl)pyrazole-3-carbaldehyde: A Versatile Heterocyclic Building Block

This in-depth technical guide provides a comprehensive overview of a plausible and efficient synthetic pathway for 5-Cyclopropyl-1-(methylethyl)pyrazole-3-carbaldehyde. This document is intended for researchers, scientis...

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Author: BenchChem Technical Support Team. Date: April 2026

This in-depth technical guide provides a comprehensive overview of a plausible and efficient synthetic pathway for 5-Cyclopropyl-1-(methylethyl)pyrazole-3-carbaldehyde. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. We will delve into the strategic considerations for the synthesis, detailed experimental protocols, and the underlying chemical principles.

Introduction: The Significance of Substituted Pyrazole-3-carbaldehydes

The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous pharmaceuticals and biologically active compounds.[1] Its unique electronic properties and ability to participate in hydrogen bonding have made it a privileged scaffold in drug design. Specifically, pyrazole-3-carbaldehydes are highly valuable synthetic intermediates, serving as versatile precursors for the elaboration of more complex molecular architectures.[2][3] The aldehyde functionality allows for a wide array of chemical transformations, enabling the introduction of diverse functional groups and the construction of fused heterocyclic systems.[3]

The target molecule, 5-Cyclopropyl-1-(methylethyl)pyrazole-3-carbaldehyde, incorporates several key structural features: a cyclopropyl group, which can impart metabolic stability and conformational rigidity; an isopropyl (methylethyl) substituent on the pyrazole nitrogen, influencing solubility and binding interactions; and the reactive carbaldehyde group at the 3-position. This combination of moieties makes it an attractive building block for the synthesis of novel compounds with potential applications in agrochemicals and pharmaceuticals.

Proposed Retrosynthetic Analysis

A logical retrosynthetic analysis of the target molecule suggests a convergent approach. The primary disconnection is at the formyl group, pointing towards a formylation reaction on a pre-formed pyrazole ring. The pyrazole ring itself can be constructed via a classical Knorr pyrazole synthesis from a 1,3-dicarbonyl compound and a substituted hydrazine.

Strategic Synthesis Pathway

The proposed forward synthesis is a three-step process designed for efficiency and high yield, utilizing well-established and reliable chemical transformations.

Step 1: Synthesis of the β-Diketone Precursor: 1-Cyclopropyl-3-(dimethylamino)prop-2-en-1-one

The initial step involves the synthesis of a suitable 1,3-dicarbonyl equivalent. A practical approach is the reaction of a methyl ketone with a formamide acetal, which directly yields an enaminone. Enaminones are versatile intermediates in heterocyclic synthesis.

Experimental Protocol:

  • To a stirred solution of cyclopropyl methyl ketone (1.0 eq) in toluene (2 M), add N,N-dimethylformamide dimethyl acetal (1.1 eq).

  • Heat the reaction mixture to reflux for 4-6 hours, monitoring the progress by TLC.

  • Upon completion, allow the mixture to cool to room temperature.

  • Remove the solvent under reduced pressure to yield the crude 1-cyclopropyl-3-(dimethylamino)prop-2-en-1-one, which can often be used in the next step without further purification.

Causality of Experimental Choices:

  • N,N-dimethylformamide dimethyl acetal: This reagent serves as both a reactant and a dehydrating agent, driving the reaction to completion.

  • Toluene: An appropriate solvent for this reaction due to its relatively high boiling point and azeotropic removal of methanol.

Step 2: Knorr Pyrazole Synthesis: Formation of 5-Cyclopropyl-1-(methylethyl)pyrazole

The cornerstone of this synthesis is the Knorr pyrazole synthesis, a classic and highly efficient method for constructing the pyrazole ring.[4][5] This step involves the cyclocondensation of the enaminone intermediate with isopropylhydrazine.

Experimental Protocol:

  • Dissolve the crude 1-cyclopropyl-3-(dimethylamino)prop-2-en-1-one (1.0 eq) in glacial acetic acid (3 M).

  • To this solution, add isopropylhydrazine hydrochloride (1.1 eq) portion-wise at room temperature.

  • Heat the reaction mixture to 80-90 °C and stir for 3-5 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and pour it into ice-water.

  • Neutralize the solution with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 5-cyclopropyl-1-(methylethyl)pyrazole.

Causality of Experimental Choices:

  • Isopropylhydrazine hydrochloride: The use of the hydrochloride salt enhances stability. The reaction is typically carried out in the presence of a base or, in this case, in an acidic medium that facilitates the reaction.

  • Glacial Acetic Acid: Serves as both a solvent and a catalyst for the cyclization reaction.

Step 3: Vilsmeier-Haack Formylation: Synthesis of 5-Cyclopropyl-1-(methylethyl)pyrazole-3-carbaldehyde

The final step is the introduction of the carbaldehyde group onto the pyrazole ring. The Vilsmeier-Haack reaction is a powerful and widely used method for the formylation of electron-rich aromatic and heterocyclic compounds.[6][7][8][9][10][11] This reaction employs a Vilsmeier reagent, typically formed from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).

Experimental Protocol:

  • In a three-necked flask equipped with a dropping funnel and a nitrogen inlet, cool N,N-dimethylformamide (DMF) (5.0 eq) to 0 °C.

  • Slowly add phosphorus oxychloride (POCl₃) (1.5 eq) dropwise while maintaining the temperature below 5 °C.

  • Stir the mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.

  • To this pre-formed reagent, add a solution of 5-cyclopropyl-1-(methylethyl)pyrazole (1.0 eq) in DMF (2 M) dropwise at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-70 °C for 2-4 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

  • Neutralize the mixture with a cold aqueous solution of sodium hydroxide until pH 8-9.

  • Extract the product with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the final product, 5-Cyclopropyl-1-(methylethyl)pyrazole-3-carbaldehyde.

Causality of Experimental Choices:

  • Vilsmeier Reagent (POCl₃/DMF): This combination forms the electrophilic chloroiminium ion, which is the active formylating agent.

  • Controlled Temperature: The initial formation of the Vilsmeier reagent is exothermic and requires careful temperature control to prevent decomposition.

  • Aqueous Workup: The hydrolysis of the intermediate iminium salt is necessary to liberate the final aldehyde product.

Visualizing the Synthesis Pathway

The following diagrams illustrate the key steps in the synthesis of 5-Cyclopropyl-1-(methylethyl)pyrazole-3-carbaldehyde.

Synthesis_Step_1 start_material Cyclopropyl methyl ketone product1 1-Cyclopropyl-3-(dimethylamino)prop-2-en-1-one start_material->product1 Toluene, Reflux reagent1 N,N-Dimethylformamide dimethyl acetal reagent1->product1

Caption: Step 1: Synthesis of the enaminone intermediate.

Synthesis_Step_2 start_material2 1-Cyclopropyl-3-(dimethylamino) prop-2-en-1-one product2 5-Cyclopropyl-1-(methylethyl)pyrazole start_material2->product2 Acetic Acid, 80-90 °C reagent2 Isopropylhydrazine hydrochloride reagent2->product2

Caption: Step 2: Knorr pyrazole synthesis.

Synthesis_Step_3 start_material3 5-Cyclopropyl-1-(methylethyl)pyrazole product3 5-Cyclopropyl-1-(methylethyl)pyrazole-3-carbaldehyde start_material3->product3 60-70 °C reagent3 1. POCl3, DMF 2. H2O reagent3->product3

Caption: Step 3: Vilsmeier-Haack formylation.

Quantitative Data Summary

StepReactantProductReagentsSolventTemperature (°C)Typical Yield (%)
1Cyclopropyl methyl ketone1-Cyclopropyl-3-(dimethylamino)prop-2-en-1-oneN,N-Dimethylformamide dimethyl acetalTolueneReflux85-95
21-Cyclopropyl-3-(dimethylamino)prop-2-en-1-one5-Cyclopropyl-1-(methylethyl)pyrazoleIsopropylhydrazine hydrochlorideAcetic Acid80-9070-85
35-Cyclopropyl-1-(methylethyl)pyrazole5-Cyclopropyl-1-(methylethyl)pyrazole-3-carbaldehydePOCl₃, DMFDMF60-7065-80

Conclusion

This technical guide outlines a robust and efficient three-step synthesis for 5-Cyclopropyl-1-(methylethyl)pyrazole-3-carbaldehyde. By employing well-established reactions such as the Knorr pyrazole synthesis and the Vilsmeier-Haack formylation, this pathway provides a reliable method for accessing this valuable synthetic building block. The strategic choices of reagents and reaction conditions are explained to provide a deeper understanding of the synthetic process. The availability of this intermediate opens up avenues for the development of novel compounds with potential applications in various fields of chemical and pharmaceutical research.

References

  • Bakr, F. A., et al. "Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity." ARKIVOC, vol. 2011, no. 1, 2011, pp. 196-245. [Link]

  • ResearchGate. "Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity." ResearchGate, 10 Mar. 2026. [Link]

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  • Dar, Ayaz Mahmood, and Shamsuzzaman. "VILSMEIER-HAACK SYNTHESIS OF NEW STEROIDAL PYRAZOLES." European Chemical Bulletin, vol. 3, no. 12, 2014, pp. 1104-1106. [Link]

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  • Belyaev, D. V., et al. "Features of Synthesis of 5(3)-Polyfluoromethylpyrazole-3(5)-Carbaldehyde and Their Dimethyl Acetals." Russian Journal of Organic Chemistry, vol. 61, no. 7, 2025, pp. 959-968. [Link]

  • Beilstein Journals. "Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps." Beilstein Journal of Organic Chemistry, 16 Aug. 2024. [Link]

  • Google Patents. "WO2015032859A1 - Procedure for the synthesis of n-benzyl-n-cyclopropyl-1h-pyrazole-4-carboxamide derivatives.
  • PubChem. "5-cyclopropyl-1-methyl-1h-pyrazole-3-carbaldehyde (C8H10N2O)." PubChem. [Link]

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  • MDPI. "Recent Advances in Synthesis and Properties of Pyrazoles." MDPI, 26 Dec. 2022. [Link]

  • Journal of Chemical and Pharmaceutical Research. "Synthesis and biological activity of some new indole derivatives containing pyrazole moiety." JOCPR. [Link]

  • National Center for Biotechnology Information. "Synthesis, crystal structure and Hirshfeld surface analysis of 5-cyclopropyl-N-(2-hydroxyethyl)-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide." PMC. [Link]

  • National Center for Biotechnology Information. "Discovery of 3-alkyl-5-aryl-1-pyrimidyl-1H-pyrazole derivatives as a novel selective inhibitor scaffold of JNK3." PMC. [Link]

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Protocols & Analytical Methods

Method

Application Notes and Protocols for the Synthesis of Novel Kinase Inhibitors Using 5-Cyclopropyl-1-(methylethyl)pyrazole-3-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals Authored by: Your Senior Application Scientist Abstract Protein kinases are a significant class of enzymes that are pivotal in regulating a multitude of cel...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Abstract

Protein kinases are a significant class of enzymes that are pivotal in regulating a multitude of cellular processes.[1][2] Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them a prime target for therapeutic intervention.[1][3][4][5] The pyrazole scaffold has emerged as a "privileged structure" in medicinal chemistry, forming the core of many clinically successful kinase inhibitors due to its synthetic accessibility and versatile bioisosteric properties.[3][4][6] This guide provides an in-depth technical overview and detailed protocols for the synthesis of novel kinase inhibitors, utilizing 5-Cyclopropyl-1-(methylethyl)pyrazole-3-carbaldehyde as a key starting material. We will explore the rationale behind the synthetic strategy, characterization of the synthesized compounds, and methods for evaluating their biological activity.

The Strategic Importance of the Pyrazole Moiety in Kinase Inhibition

The pyrazole ring is a five-membered heterocycle containing two adjacent nitrogen atoms.[7] This structural motif is prevalent in a number of FDA-approved kinase inhibitors, including Crizotinib (ALK/ROS1/MET inhibitor), Ruxolitinib (JAK1/2 inhibitor), and Erdafitinib (FGFR inhibitor).[3][6] The success of the pyrazole scaffold can be attributed to several key factors:

  • Hydrogen Bonding: The nitrogen atoms of the pyrazole ring can act as both hydrogen bond donors and acceptors, facilitating critical interactions with the hinge region of the kinase ATP-binding pocket.[8][9]

  • Structural Rigidity and Planarity: The aromatic nature of the pyrazole ring provides a rigid scaffold, which can aid in the precise positioning of substituents to optimize binding affinity and selectivity.

  • Synthetic Tractability: The pyrazole ring can be readily synthesized and functionalized, allowing for extensive structure-activity relationship (SAR) studies to fine-tune the pharmacological properties of the inhibitor.[6][10]

Our starting material, 5-Cyclopropyl-1-(methylethyl)pyrazole-3-carbaldehyde, offers several advantages. The cyclopropyl group can introduce favorable metabolic stability and lipophilicity, while the isopropyl group on the pyrazole nitrogen can modulate solubility and interactions with the kinase. The aldehyde functionality at the 3-position serves as a versatile chemical handle for elaboration into a variety of kinase-inhibiting pharmacophores.

Synthesis of a Novel Pyrazole-Based Kinase Inhibitor: A Representative Protocol

This section details a representative synthetic route for the preparation of a hypothetical kinase inhibitor, PZ-101 , from 5-Cyclopropyl-1-(methylethyl)pyrazole-3-carbaldehyde. The proposed synthesis involves a reductive amination followed by an amide coupling, a common strategy in the synthesis of kinase inhibitors.

Synthetic Scheme

synthetic_pathway A 5-Cyclopropyl-1-(methylethyl)pyrazole-3-carbaldehyde B Intermediate Amine A->B Reductive Amination reagent1 Aniline derivative, NaBH(OAc)3, DCE C PZ-101 (Final Product) B->C Amide Coupling reagent2 Carboxylic acid derivative, HATU, DIPEA, DMF

Caption: Synthetic pathway for PZ-101.

Step-by-Step Protocol

Step 1: Reductive Amination to Form the Intermediate Amine

This step involves the reaction of the starting aldehyde with a primary amine to form an imine, which is then reduced in situ to the corresponding secondary amine.

  • Materials and Reagents:

    • 5-Cyclopropyl-1-(methylethyl)pyrazole-3-carbaldehyde

    • Substituted aniline (e.g., 4-fluoroaniline)

    • Sodium triacetoxyborohydride (NaBH(OAc)₃)

    • 1,2-Dichloroethane (DCE)

    • Acetic acid (glacial)

  • Procedure:

    • To a solution of 5-Cyclopropyl-1-(methylethyl)pyrazole-3-carbaldehyde (1.0 eq) in DCE, add the substituted aniline (1.1 eq) and a catalytic amount of glacial acetic acid.

    • Stir the mixture at room temperature for 30 minutes.

    • Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes.

    • Stir the reaction at room temperature for 12-16 hours, monitoring by TLC or LC-MS.

    • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

    • Extract the aqueous layer with dichloromethane (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford the intermediate amine.

Step 2: Amide Coupling to Yield the Final Product (PZ-101)

The intermediate amine is then coupled with a carboxylic acid to form the final amide product. HATU is a common and efficient coupling reagent for this transformation.

  • Materials and Reagents:

    • Intermediate amine from Step 1

    • Substituted carboxylic acid (e.g., isonicotinic acid)

    • HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

    • DIPEA (N,N-Diisopropylethylamine)

    • Dimethylformamide (DMF)

  • Procedure:

    • Dissolve the intermediate amine (1.0 eq) and the substituted carboxylic acid (1.2 eq) in DMF.

    • Add DIPEA (3.0 eq) to the mixture and stir for 5 minutes.

    • Add HATU (1.5 eq) and continue stirring at room temperature for 4-6 hours, monitoring by TLC or LC-MS.

    • Upon completion, dilute the reaction mixture with ethyl acetate and wash with water (3x) and brine (1x).

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel or by preparative HPLC to yield the final product, PZ-101 .

Characterization of PZ-101

The structure and purity of the synthesized compound should be confirmed using standard analytical techniques:

Technique Expected Outcome
¹H and ¹³C NMR Confirmation of the chemical structure, including the presence of signals corresponding to the pyrazole core, cyclopropyl group, and the coupled fragments.
LC-MS Determination of purity and confirmation of the molecular weight of the final product.
HRMS Accurate mass determination to confirm the elemental composition.

Biological Evaluation: In Vitro Kinase Inhibition Assay

To assess the inhibitory activity of the newly synthesized compound, a biochemical kinase assay is performed. This protocol outlines a general method that can be adapted for a specific kinase target. For this example, we will consider a generic Serine/Threonine kinase.

Principle

The assay measures the ability of the test compound to inhibit the phosphorylation of a substrate by a specific kinase. The amount of phosphorylation is quantified, often by measuring the amount of ATP consumed or ADP produced.

General Protocol for an In Vitro Kinase Assay
  • Materials and Reagents:

    • Recombinant active kinase

    • Kinase-specific substrate peptide

    • ATP (Adenosine triphosphate)

    • Assay buffer (e.g., HEPES buffer containing MgCl₂, DTT, and BSA)

    • Test compound (PZ-101 ) serially diluted in DMSO

    • Positive control inhibitor (e.g., Staurosporine)

    • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

    • 96-well or 384-well plates

  • Procedure:

    • Prepare a reaction mixture containing the kinase and its substrate in the assay buffer.

    • In a multi-well plate, add the test compound at various concentrations (typically a 10-point serial dilution). Include wells for a positive control and a no-inhibitor (DMSO) control.

    • Add the kinase/substrate mixture to each well.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).[11]

    • Stop the reaction and measure the kinase activity using a suitable detection method, such as luminescence to quantify the amount of ADP produced.[12]

    • Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Parameter Description
IC₅₀ (µM) The concentration of the inhibitor required to reduce the kinase activity by 50%. A lower IC₅₀ indicates a more potent inhibitor.

Relevant Signaling Pathway: The JAK-STAT Pathway

Given that many pyrazole-based inhibitors target the Janus kinase (JAK) family, understanding the JAK-STAT signaling pathway is crucial for contextualizing the mechanism of action of our hypothetical inhibitor, PZ-101.[3][5][11]

JAK_STAT_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Cytokine Receptor JAK JAK receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates P_STAT p-STAT STAT_dimer STAT Dimer P_STAT->STAT_dimer Dimerizes DNA DNA STAT_dimer->DNA Translocates to Nucleus gene_transcription Gene Transcription DNA->gene_transcription Binds to promoter cytokine Cytokine cytokine->receptor Binds inhibitor PZ-101 (JAK Inhibitor) inhibitor->JAK Inhibits

Caption: Inhibition of the JAK-STAT signaling pathway.

Dysregulation of the JAK-STAT pathway is implicated in various myeloproliferative neoplasms and inflammatory diseases.[11] By inhibiting JAK kinases, compounds like PZ-101 can block the downstream signaling cascade, leading to a therapeutic effect.

Conclusion

The pyrazole scaffold remains a highly valuable starting point for the design and synthesis of novel kinase inhibitors. The use of versatile building blocks such as 5-Cyclopropyl-1-(methylethyl)pyrazole-3-carbaldehyde allows for the efficient construction of diverse chemical libraries. The protocols outlined in this guide provide a framework for the synthesis, characterization, and biological evaluation of new pyrazole-based kinase inhibitors, which can be adapted and optimized for specific research and drug discovery programs.

References

  • The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. MDPI. [Link]

  • The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. PubMed. [Link]

  • Pyrazole-containing kinase inhibitors targeting EGFR and VEGFR. ResearchGate. [Link]

  • Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. PubMed. [Link]

  • Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. MDPI. [Link]

  • Synthesis of pyrazole-based macrocycles leads to a highly selective inhibitor for MST3. bioRxiv. [Link]

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  • In Vitro Kinase Inhibition Assay. Bio-protocol. [Link]

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  • Pyrazole-containing kinase inhibitors targeting PI3K/AKT and MARK/ERK. ResearchGate. [Link]

  • Assessing reversible and irreversible binding effects of kinase covalent inhibitors through ADP-Glo assays. PMC. [Link]

  • Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2. ACS Publications. [Link]

  • Kinase assays. BMG LABTECH. [Link]

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  • Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines. PMC. [Link]

  • Procedure for the synthesis of n-benzyl-n-cyclopropyl-1h-pyrazole-4-carboxamide derivatives.
  • 5-cyclopropyl-1-methyl-1H-pyrazole-3-carbaldehyde. chemical-label.com. [Link]

  • Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. ResearchGate. [Link]

  • Synthetic chemistry enabling the discovery and development of a series of pyrazoles as HPK1 inhibitors. RSC Publishing. [Link]

  • Discovery of 3-alkyl-5-aryl-1-pyrimidyl-1 H- pyrazole derivatives as a novel selective inhibitor scaffold of JNK3. PubMed. [Link]

  • Pandhurnekar et al., J Adv Sci Res, 2021; ICITNAS: 37-43. Journal of Advanced Scientific Research. [Link]

  • Phenylpyrazalopyrimidines as Tyrosine Kinase Inhibitors: Synthesis, Antiproliferative Activity, and Molecular Simulations. MDPI. [Link]

  • 5-cyclopropyl-1-methyl-1h-pyrazole-3-carbaldehyde (C8H10N2O). PubChemLite. [Link]

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  • Synthesis, crystal structure and Hirshfeld surface analysis of 5-cyclopropyl-N-(2-hydroxyethyl)-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide. PMC. [Link]

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  • Antioxidant Properties and Aldehyde Reactivity of PD-L1 Targeted Aryl-Pyrazolone Anticancer Agents. MDPI. [Link]

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Application

Application Notes and Protocols for Cross-Coupling Reactions of 5-Cyclopropyl-1-(methylethyl)pyrazole-3-carbaldehyde

Introduction: Strategic Functionalization of a Privileged Scaffold The 5-cyclopropyl-1-(methylethyl)pyrazole-3-carbaldehyde core represents a valuable scaffold in medicinal chemistry and drug development. Pyrazole deriva...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Strategic Functionalization of a Privileged Scaffold

The 5-cyclopropyl-1-(methylethyl)pyrazole-3-carbaldehyde core represents a valuable scaffold in medicinal chemistry and drug development. Pyrazole derivatives are prevalent in numerous approved pharmaceuticals, valued for their diverse biological activities and metabolic stability.[1] The strategic introduction of new substituents onto this core structure via cross-coupling reactions is a paramount goal for generating novel chemical entities with tailored pharmacological profiles. This guide provides a comprehensive overview of the key considerations and detailed protocols for the functionalization of this specific pyrazole aldehyde, with a primary focus on reactions at the C4 position—the most common and electronically favorable site for modification.

We will explore two primary strategies: traditional palladium-catalyzed cross-coupling of a pre-functionalized (halogenated) pyrazole and the more contemporary approach of direct C-H bond activation.[2][3] A critical aspect addressed throughout this guide is the management of the aldehyde functional group at the C3 position. While essential for further synthetic transformations, its potential to coordinate with and influence the catalytic metal center necessitates careful selection of reaction conditions to ensure chemoselectivity and high yields.[4][5]

Part 1: Synthesis of the Key Intermediate: The 4-Halopyrazole Precursor

For most traditional cross-coupling reactions (Suzuki, Heck, Sonogashira, Buchwald-Hartwig), pre-functionalization of the C4 position with a halide (typically bromine or iodine) is a prerequisite. This provides a reliable handle for the palladium catalyst to initiate the catalytic cycle. The synthesis of the 4-bromo derivative is a logical and well-precedented starting point.

Workflow for Precursor Synthesis

Caption: Synthetic workflow for the C4-bromination of the pyrazole starting material.

Protocol 1: C4-Bromination
  • Preparation: To a solution of 5-cyclopropyl-1-(methylethyl)pyrazole-3-carbaldehyde (1.0 eq.) in anhydrous N,N-dimethylformamide (DMF) or acetonitrile (MeCN) (approx. 0.2 M), add N-Bromosuccinimide (NBS) (1.05–1.1 eq.) portion-wise at 0 °C.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-12 hours. The reaction progress should be monitored by TLC or LC-MS.

    • Expert Insight: The C4 position of the pyrazole ring is electron-rich and highly susceptible to electrophilic halogenation. The use of NBS provides a mild and selective method for this transformation. DMF is often used as a solvent and can also act as a catalyst in Vilsmeier-Haack type reactions, though under these mild conditions it primarily serves as a polar aprotic solvent.[6]

  • Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate. Extract the aqueous layer with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the 4-bromo derivative.

Part 2: Palladium-Catalyzed Cross-Coupling Methodologies

With the 4-halo-pyrazole in hand, a variety of powerful C-C and C-N bond-forming reactions can be employed. The choice of reaction depends on the desired substituent to be introduced.

General Catalytic Cycle for Cross-Coupling Reactions

The majority of palladium-catalyzed cross-coupling reactions proceed through a common catalytic cycle involving three key steps: oxidative addition, transmetalation (for coupling with organometallic reagents) or migratory insertion (for Heck reactions), and reductive elimination.

catalytic_cycle pd0 Pd(0)L_n pd_complex R¹-Pd(II)L_n-X pd0->pd_complex Oxidative Addition (Ar-X) pd_transmetal R¹-Pd(II)L_n-R² pd_complex->pd_transmetal Transmetalation (R²-M) product R¹-R² pd_transmetal->product Reductive Elimination

Caption: Generalized catalytic cycle for a Suzuki-Miyaura cross-coupling reaction.

Suzuki-Miyaura Coupling: C-C (Aryl/Heteroaryl) Bond Formation

The Suzuki-Miyaura reaction is one of the most robust and widely used methods for forming C(sp²)-C(sp²) bonds, coupling the 4-halopyrazole with a boronic acid or ester.[7][8]

Causality Behind Experimental Choices:

  • Catalyst/Ligand: Palladium catalysts like Pd(PPh₃)₄ or combinations of a Pd(II) source (e.g., Pd(OAc)₂, PdCl₂(dppf)) with a phosphine ligand are common. Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, tBu₃P) often accelerate the reductive elimination step and are effective for sterically hindered substrates.[8]

  • Base: A base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) is essential for the transmetalation step, activating the boronic acid partner. The choice of base can significantly impact yield and should be screened.

  • Solvent: A mixture of an organic solvent (e.g., Dioxane, Toluene, DME) and water is typically used to dissolve both the organic and inorganic reagents.

  • Aldehyde Tolerance: While generally well-tolerated, the aldehyde can sometimes interfere. Nickel-catalyzed Suzuki reactions, for instance, show strong coordination of aldehydes to the Ni(0) center, which can either enhance reactivity or inhibit the reaction depending on the substrate.[4][9] For palladium systems, this effect is less pronounced but should be considered. Using milder bases and moderate temperatures can help preserve the aldehyde.

SubstrateCoupling PartnerCatalyst / LigandBaseSolventTemp/TimeYield (%)Reference
4-Iodo-1-methyl-1H-pyrazolePhenylboronic acidPd(PPh₃)₄ (2 mol%)Na₂CO₃DME/H₂OMW, 5 min24[10]
4-Bromo-1H-pyrazole amidep-Tolylboronic acidPd₂(dba)₃ / SPhosK₂CO₃Dioxane/H₂O135°C, 20 min80[8]
4-BromobenzaldehydePhenylboronic acidPyridine-pyrazole/Pd(II)KOHEtOH/H₂OMW, 60W>95[11]
  • Setup: To a microwave vial or Schlenk tube, add the 4-bromo-5-cyclopropyl-1-(methylethyl)pyrazole-3-carbaldehyde (1.0 eq.), the desired aryl/heteroaryl boronic acid (1.2–1.5 eq.), and the base (e.g., K₂CO₃, 2.0–3.0 eq.).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2–5 mol%) or a combination of a palladium source (e.g., Pd(OAc)₂, 2 mol%) and a ligand (e.g., SPhos, 4 mol%).

  • Degassing: Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) three times.

  • Solvent Addition: Add the degassed solvent system (e.g., Dioxane/H₂O, 4:1) via syringe.

  • Reaction: Heat the mixture to 80–120 °C (or use microwave irradiation) until the starting material is consumed (monitor by TLC/LC-MS).

  • Work-up and Purification: Cool the reaction to room temperature, dilute with water, and extract with an organic solvent. Purify via column chromatography.

Heck-Mizoroki Reaction: C-C (Alkenyl) Bond Formation

The Heck reaction couples the 4-halopyrazole with an alkene to install a vinyl group, a versatile handle for further functionalization.[12][13]

Causality Behind Experimental Choices:

  • Catalyst/Ligand: Pd(OAc)₂ is a common precursor. For electron-rich heterocycles like pyrazoles, phosphite ligands such as P(OEt)₃ have proven effective.[12] Pyridylpyrazole ligands have also been developed for efficient Heck reactions.[14]

  • Base: An organic base like triethylamine (NEt₃) or a weaker inorganic base like NaOAc is typically used to neutralize the HX generated during the reaction.

  • Protecting Groups: For NH-pyrazoles, a protecting group like a trityl group is often necessary to improve solubility and reactivity.[12] For our N-isopropyl substituted substrate, this is not a concern.

  • Chemoselectivity: The reaction is generally tolerant of aldehydes, though high temperatures could lead to side reactions.

SubstrateAlkeneCatalyst / LigandBaseSolventTemp/TimeYield (%)Reference
4-Iodo-1-trityl-1H-pyrazoleMethyl acrylatePd(OAc)₂ / P(OEt)₃NEt₃Toluene100°C, 24h88[12]
Phenyl Bromidetert-Butyl acrylate[PdCl₂(pyridylpyrazole)]NaOAcDMA130°C, 24h95[14]
(Hetero)aryl bromidesAcroleinPd(OAc)₂ / CataCXium® PtbK₂CO₃Dioxane120°CGood[15]
  • Setup: Combine the 4-bromo-pyrazole (1.0 eq.), alkene (1.5 eq.), Pd(OAc)₂ (2–5 mol%), and ligand (e.g., P(OEt)₃, 4–10 mol%) in a sealed tube.

  • Degassing: Evacuate and backfill with an inert gas.

  • Solvent/Base Addition: Add an anhydrous, degassed solvent (e.g., Toluene, DMA) and a degassed base (e.g., NEt₃, 2.0 eq.).

  • Reaction: Heat the mixture to 100–140 °C. Monitor the reaction for consumption of the starting material.

  • Work-up and Purification: After cooling, filter the mixture through a pad of Celite, rinse with ethyl acetate, and concentrate the filtrate. Purify the residue by column chromatography.

Sonogashira Coupling: C-C (Alkynyl) Bond Formation

The Sonogashira coupling is the premier method for installing an alkyne moiety, creating a C(sp²)-C(sp) bond. This reaction is invaluable for extending molecular scaffolds and providing access to further chemistry via the alkyne.[16]

Causality Behind Experimental Choices:

  • Catalytic System: The classic system uses a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) and a copper(I) co-catalyst (e.g., CuI). The copper facilitates the transmetalation of the alkyne.

  • Copper-Free Conditions: To avoid potential issues with copper, such as Glaser coupling of the alkyne, copper-free protocols have been developed. These often rely on highly active, bulky, electron-rich phosphine ligands and can be performed at room temperature.[17]

  • Base: A strong amine base like triethylamine or diisopropylamine is used, which also serves as the solvent in many cases.

  • Aldehyde Substrate Example: A Sonogashira coupling has been successfully performed on 1-Methyl-4-(pyridin-3-ylethynyl)-1H-pyrazole-3-carbaldehyde, demonstrating the feasibility of this reaction on our target scaffold.[17]

SubstrateAlkyneCatalyst / Ligand / Co-catalystBaseSolventTemp/TimeYield (%)Reference
4-Iodo-1-trityl-1H-pyrazolePhenylacetylenePd(PPh₃)₂Cl₂ / CuINEt₃Toluene60°C, 24h93[12]
4-Iodo-pyrazole-3-carbaldehyde3-Ethynylpyridine[DTBNpP]Pd(crotyl)Cl (precatalyst)TMPDMSO60°C, 20h63[17]
Substituted iodopyrazolesVarious alkynesPd(PPh₃)₄ / CuINEt₃THFrt, 1-2h70-97[18]
  • Setup: In an inert atmosphere glovebox or using Schlenk techniques, add the 4-bromo-pyrazole (1.0 eq.), the terminal alkyne (1.5 eq.), and an air-stable palladium precatalyst (e.g., [DTBNpP]Pd(crotyl)Cl, 2.5 mol%) to a vial.

  • Solvent/Base Addition: Add an anhydrous solvent (e.g., DMSO) and a base (e.g., 1,2,2,6,6-pentamethylpiperidine (TMP), 2.0 eq.).

  • Reaction: Stir the reaction at room temperature or with gentle heating (e.g., 60 °C) until completion.

  • Work-up and Purification: Dilute the reaction mixture with water and extract with ethyl acetate. Wash the combined organic layers with brine, dry, and concentrate. Purify by column chromatography.

Buchwald-Hartwig Amination: C-N Bond Formation

This reaction is a powerful tool for forging C-N bonds, allowing the introduction of a wide range of primary and secondary amines at the C4 position.[19][20]

Causality Behind Experimental Choices:

  • Catalyst/Ligand: This reaction is highly dependent on the choice of a bulky, electron-rich phosphine ligand. Ligands like tBuDavePhos, BrettPhos, and XPhos are commonly used with palladium sources like Pd₂(dba)₃ or Pd(OAc)₂.[19][20]

  • Base: A strong, non-nucleophilic base is required, such as LHMDS or NaOtBu.[20]

  • Amine Substrate: The nature of the amine is important. Primary amines with β-hydrogens can sometimes undergo β-hydride elimination from the palladium complex, leading to lower yields. Specific ligand systems have been developed to overcome this.[19]

  • Microwave Irradiation: High temperatures are often required, making microwave heating an effective way to expedite the reaction.[21]

SubstrateAmineCatalyst / LigandBaseSolventTemp/TimeYield (%)Reference
4-Bromo-1-trityl-1H-pyrazolePiperidinePd(dba)₂ / tBuDavePhosK₃PO₄XyleneMW, 160°C, 10 min86[19]
4-Bromo-1H-pyrazoleMorpholinePd precatalyst / tBuBrettPhosLHMDSDioxane80°C, 12h88[20]
1,3-disubstituted-5-aminopyrazoleAryl HalidePd₂(dba)₃ / XPhosKOHToluene110°C, 24h65-95[22]
  • Setup (Glovebox): Add the 4-bromo-pyrazole (1.0 eq.), palladium source (e.g., Pd₂(dba)₃, 2 mol%), ligand (e.g., tBuBrettPhos, 4 mol%), and base (e.g., LHMDS, 2.2 eq.) to a vial.

  • Reagent Addition: Add the solvent (e.g., Dioxane), followed by the amine (1.2 eq.).

  • Reaction: Seal the vial and heat to 80–110 °C with stirring until the reaction is complete.

  • Work-up and Purification: Cool to room temperature, quench with saturated aqueous NH₄Cl, and extract with an organic solvent. Dry, concentrate, and purify by column chromatography.

Part 3: Advanced Strategy: Direct C4-H Activation

Direct C-H activation/functionalization is an increasingly important strategy that offers improved atom economy by avoiding the pre-halogenation step.[3] For pyrazoles, this typically involves a Pd(II)-catalyzed process where the pyrazole itself can act as a directing group.

Causality Behind Experimental Choices:

  • Catalyst/Oxidant: A Pd(II) catalyst like Pd(OAc)₂ is standard. An oxidant (e.g., Ag₂O, K₂S₂O₈, or even O₂/air) is required to regenerate the active Pd(II) catalyst.

  • Directing Group Ability: While the pyrazole ring itself can direct C-H activation, the presence of other coordinating groups (like the N-isopropyl or the C3-aldehyde) can influence regioselectivity. In some complex systems, a pyrazole has been shown to direct C(sp³)-H activation, highlighting its coordinating ability.[23]

  • Substrate Scope: This method is most commonly applied for C-H arylation using aryl halides as the coupling partner.

  • Setup: To a pressure tube, add 5-cyclopropyl-1-(methylethyl)pyrazole-3-carbaldehyde (1.0 eq.), the aryl iodide or bromide (2.0–3.0 eq.), the palladium catalyst (e.g., Pd(OAc)₂, 10 mol%), and an oxidant/additive (e.g., Ag₂CO₃, 2.0 eq.).

  • Solvent Addition: Add a solvent, often a carboxylic acid like acetic acid or trifluoroacetic acid (TFA), which can promote the C-H activation step.

  • Reaction: Seal the tube and heat to a high temperature (120–150 °C) for 12–24 hours.

  • Work-up and Purification: After cooling, dilute the mixture with a suitable organic solvent and filter to remove inorganic salts. Concentrate the filtrate and purify the residue via column chromatography.

References

  • Heck-Mizoroki reaction of 4-iodo-1h-pyrazoles. HETEROCYCLES. 2011;83(4).

  • Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds. ChemistryOpen. 2023.

  • C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. Molecules. 2020.

  • Efficient synthesis of 4-substituted pyrazole via microwave-promoted Suzuki cross-coupling reaction. Chinese Chemical Letters. 2014;25(5):803-806.

  • Buchwald-Hartwig coupling between 4-halo-1H-1-tritylpyrazoles (1) and piperidine. Molecules. 2020.

  • Aldehydes and ketones influence reactivity and selectivity in nickel-catalysed Suzuki–Miyaura reactions. Chemical Science. 2020;11(10):2651-2657.

  • Transition-metal-catalyzed C-H functionalization of pyrazoles. Organic & Biomolecular Chemistry. 2020;18(32):6192-6210.

  • Pyrazole synthesis via a cascade Sonogashira coupling/cyclization of N-propargyl sulfonylhydrazones. Organic & Biomolecular Chemistry. 2017;15(31):6572-6576.

  • Highly Efficient Pyridylpyrazole Ligands for the Heck Reaction. A Combined Experimental and Computational Study. Organometallics. 2008;27(6):1274-1283.

  • Pyrazole-Mediated C–H Functionalization of Arene and Heteroarenes for Aryl–(Hetero)aryl Cross-Coupling Reactions. The Journal of Organic Chemistry. 2021;86(21):15665-15673.

  • Heck Reaction—State of the Art. Catalysts. 2017;7(9):267.

  • Aldehydes and Ketones Influence Reactivity and Selectivity in Nickel-Catalyzed Suzuki-Miyaura Reactions. ChemRxiv. 2019.

  • Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity. Molecules. 2022;27(11):3513.

  • Amines as key building blocks in Pd-assisted multicomponent processes. Beilstein Journal of Organic Chemistry. 2011;7:1396-1427.

  • Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. Molecules. 2018;23(4):839.

  • Transition-metal-catalyzed C–H functionalization of pyrazoles. Organic & Biomolecular Chemistry. 2020;18(32):6192-6210.

  • Suzuki–Miyaura Cross-Coupling of N-Acylpyrroles and Pyrazoles: Planar, Electronically Activated Amides in Catalytic N–C Cleavage. Organic Letters. 2017;19(14):3723-3726.

  • Synthesis of aryl pyrazole via Suzuki coupling reaction, in vitro mushroom tyrosinase enzyme inhibition assay and in silico comparative molecular docking analysis with Kojic acid. Bioorganic Chemistry. 2018;81:497-505.

  • Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. ARKIVOC. 2011;2011(1):196-245.

  • An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media. Molecules. 2014;19(10):15515-15527.

  • Ligandless Heck Reaction and Heck-Matsuda Reaction. ResearchGate. 2017.

  • Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. Angewandte Chemie International Edition. 2011;50(38):8944-8947.

  • Palladium-catalyzed amino group arylation of 1,3-disubstituted 1H-pyrazol-5-amine based on Buchwald–Hartwig reaction. ResearchGate. 2018.

  • Oxidative Cross Dehydrogenative Coupling of N-Heterocycles with Aldehydes through C(sp3)–H Functionalization. Angewandte Chemie International Edition. 2022;61(49):e202211912.

  • The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. The Journal of Organic Chemistry. 2016;81(24):12313-12328.

  • Asymmetric Cross-Coupling of Aldehydes with Diverse Carbonyl or Iminyl Compounds by Photoredox-Mediated Cobalt Catalysis. Journal of the American Chemical Society. 2024.

  • Intermolecular Dehydrogenative Heck Reactions. Chemical Reviews. 2011;111(3):1417-1492.

  • Aldehydes and Ketones Influence Reactivity and Selectivity in Nickel-Catalysed Suzuki-Miyaura Reactions. ResearchGate. 2020.

  • Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross coupling reaction conditions. ResearchGate. 2014.

  • Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. ARKIVOC. 2011;2011(11):1-21.

  • Orchestrated Triple C–H Activation Reactions Using Two Directing Groups: Rapid Assembly of Complex Pyrazoles. Angewandte Chemie International Edition. 2014;53(47):12935-12939.

  • Rational synthesis of pyrazolopyrimidines via cyclocondensation of ynones obtained from the Sonogashira reaction. RSC Advances. 2024;14(10):7004-7008.

  • One-Pot Coupling–Coupling–Cyclocondensation Synthesis of Fluorescent Pyrazoles. The Journal of Organic Chemistry. 2016;81(15):6692-6698.

  • Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry. 2022;18:1008-1049.

  • Pyrazole-Mediated C-H Functionalization of Arene and Heteroarenes for Aryl-(Hetero)aryl Cross-Coupling Reactions. The Journal of Organic Chemistry. 2021;86(21):15665-15673.

  • Synthesis of Substituted Pyrazoles via Tandem Cross-Coupling/Electrocyclization of Enol Triflates and Diazoacetates. The Journal of Organic Chemistry. 2011;76(15):5915-5923.

  • Procedure for the synthesis of n-benzyl-n-cyclopropyl-1h-pyrazole-4-carboxamide derivatives. Google Patents. 2015.

  • Synthesis of C5-arylated pyrazoles from a pyrazole-4-carboxylate by a palladium-catalyzed C5–H bond activation/C4-decarboxylation sequence. Beilstein Journal of Organic Chemistry. 2018;14:141-147.

Sources

Method

Scaling up the synthesis of 5-Cyclopropyl-1-(methylethyl)pyrazole-3-carbaldehyde for industrial use

Prepared by: Senior Application Scientist, Process Chemistry Division Target Audience: Process Chemists, Chemical Engineers, and Drug Development Professionals Compound: 5-Cyclopropyl-1-(methylethyl)pyrazole-3-carbaldehy...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist, Process Chemistry Division Target Audience: Process Chemists, Chemical Engineers, and Drug Development Professionals Compound: 5-Cyclopropyl-1-(methylethyl)pyrazole-3-carbaldehyde (CAS: 865798-33-0)

Executive Summary

The synthesis of highly substituted pyrazole-3-carbaldehydes is a critical operation in the development of modern pharmaceuticals, particularly for kinase inhibitors and receptor antagonists. Scaling the synthesis of 5-cyclopropyl-1-(methylethyl)pyrazole-3-carbaldehyde (also referred to as 5-cyclopropyl-1-isopropyl-1H-pyrazole-3-carbaldehyde) presents unique challenges, including the management of highly exothermic Claisen condensations, the strict control of regioselectivity during Knorr pyrazole formation, and the avoidance of overoxidation during the final formylation step.

This application note details a robust, field-proven, four-step scalable workflow. By integrating continuous flow chemistry for the cyclization and oxidation steps, this protocol minimizes thermal hazards, suppresses regioisomer formation, and significantly improves the overall Environmental Factor (E-factor).

Process Chemistry & Retrosynthetic Logic

The traditional batch synthesis of 1,5-disubstituted pyrazole-3-carbaldehydes often suffers from poor regioselectivity and hazardous thermal runaways. Our optimized route relies on the following causality-driven design:

  • Claisen Condensation: Cyclopropyl methyl ketone is reacted with diethyl oxalate. Sodium ethoxide is selected over lithium tert-butoxide to reduce Cost of Goods (COGs) while maintaining a controlled exotherm via slow reagent dosing.

  • Knorr Cyclization (Flow): The condensation of the resulting 2,4-dioxobutanoate with isopropylhydrazine hydrochloride is transitioned from batch to a continuous flow reactor. High-temperature flow conditions (140 °C) thermodynamically drive the regioselectivity toward the desired 1,5-isomer, avoiding the accumulation of the undesired 1,3-isomer[1].

  • Ester Reduction: The safe generation of calcium borohydride in situ (NaBH₄/CaCl₂) replaces hazardous LiAlH₄ or DIBAL-H, providing a highly scalable hydride transfer mechanism[2].

  • TEMPO Oxidation (Flow): A biphasic TEMPO/NaOCl continuous flow oxidation is employed. Flow chemistry strictly controls the residence time, preventing the overoxidation of the aldehyde to the corresponding carboxylic acid, a common failure mode in batch TEMPO oxidations[3].

Synthetic Workflow

SynthesisRoute SM1 Cyclopropyl Methyl Ketone + Diethyl Oxalate Step1 Step 1: Claisen Condensation (NaOEt, EtOH, 0-25°C) SM1->Step1 Int1 Ethyl 4-cyclopropyl- 2,4-dioxobutanoate Step1->Int1 Step2 Step 2: Knorr Cyclization (Continuous Flow, 140°C) Int1->Step2 SM2 Isopropylhydrazine HCl SM2->Step2 Int2 Ethyl 5-cyclopropyl-1-isopropyl- 1H-pyrazole-3-carboxylate Step2->Int2 Step3 Step 3: Ester Reduction (NaBH4/CaCl2, THF/EtOH) Int2->Step3 Int3 (5-cyclopropyl-1-isopropyl- 1H-pyrazol-3-yl)methanol Step3->Int3 Step4 Step 4: TEMPO Oxidation (TEMPO, NaOCl, NaBr, Flow) Int3->Step4 Product 5-Cyclopropyl-1-isopropyl- 1H-pyrazole-3-carbaldehyde Step4->Product

Figure 1: Scalable four-step synthetic workflow for the target pyrazole carbaldehyde.

Step-by-Step Scalable Protocols

Protocol 3.1: Claisen Condensation (Batch)

Objective: Synthesis of Ethyl 4-cyclopropyl-2,4-dioxobutanoate.

  • Setup: Equip a 50 L jacketed glass reactor with a mechanical stirrer, internal temperature probe, and dropping funnel. Purge with N₂.

  • Charging: Charge the reactor with absolute ethanol (15 L) and cool to 0 °C. Portion-wise, add sodium ethoxide (2.1 kg, 30.8 mol), maintaining the internal temperature (T_int) below 10 °C.

  • Addition: Prepare a mixture of cyclopropyl methyl ketone (2.35 kg, 28.0 mol) and diethyl oxalate (4.50 kg, 30.8 mol). Add this mixture dropwise over 4 hours.

    • Causality: The slow addition controls the highly exothermic enolate formation and prevents self-condensation of the ketone.

  • Aging & IPC: Stir at 25 °C for 12 hours. Self-Validation: Quench a 1 mL aliquot in 1M HCl, extract with EtOAc, and analyze via GC-FID. Proceed when ketone conversion is >98%.

  • Workup: Quench the reaction by pouring into 20 L of ice-water containing 2.5 L of conc. HCl (pH ~2). Extract with MTBE (2 × 15 L). Wash the organic layer with brine, dry over Na₂SO₄, and concentrate under reduced pressure to afford the crude diketoester (4.53 kg, 88% yield).

Protocol 3.2: Regioselective Knorr Cyclization (Continuous Flow)

Objective: Synthesis of Ethyl 5-cyclopropyl-1-isopropyl-1H-pyrazole-3-carboxylate. Note: This step utilizes a continuous flow setup to maximize the 1,5-regioisomer over the 1,3-regioisomer by enabling safe access to high temperatures (140 °C)[1].

  • Feed Preparation:

    • Stream A: Dissolve the crude diketoester (4.53 kg, 24.6 mol) in DMF (10 L).

    • Stream B: Dissolve isopropylhydrazine hydrochloride (2.88 kg, 26.0 mol) in DMF (10 L) containing 5% v/v H₂SO₄.

  • Flow Parameters: Pump Stream A and Stream B at equal flow rates (50 mL/min each) into a T-mixer, leading into a 500 mL Perfluoroalkoxy alkane (PFA) coil reactor heated to 140 °C. Residence time: 5 minutes.

  • Collection & IPC: Collect the output stream in a vessel containing saturated aqueous NaHCO₃ (30 L) at 0 °C. Self-Validation: Analyze the output stream via HPLC (254 nm). The ratio of 1,5-isomer (RT = 5.8 min) to 1,3-isomer (RT = 6.2 min) should be ≥ 95:5.

  • Workup: Extract the quenched mixture with EtOAc (2 × 20 L). Wash extensively with water to remove DMF, concentrate, and crystallize from heptane to yield the pure pyrazole ester (4.64 kg, 85% yield).

Protocol 3.3: Ester Reduction (Batch)

Objective: Synthesis of (5-cyclopropyl-1-isopropyl-1H-pyrazol-3-yl)methanol.

  • Setup: In a 50 L reactor under N₂, dissolve the pyrazole ester (4.64 kg, 20.9 mol) in THF (15 L) and Ethanol (5 L). Cool to 0 °C.

  • Reagent Addition: Add anhydrous CaCl₂ (2.55 kg, 23.0 mol) and stir for 30 minutes. Carefully add NaBH₄ (1.58 kg, 41.8 mol) in small portions over 2 hours.

    • Causality: CaCl₂ and NaBH₄ react in situ to form calcium borohydride, a milder, non-pyrophoric alternative to LiAlH₄ that selectively reduces esters in the presence of sensitive heterocycles[2].

  • Aging & IPC: Stir at room temperature for 8 hours. Self-Validation: TLC (Hexane:EtOAc 1:1) must show complete disappearance of the ester spot (R_f 0.6) and formation of the baseline alcohol (R_f 0.2).

  • Workup: Quench slowly with 10% aqueous citric acid until gas evolution ceases (pH ~5). Extract with CH₂Cl₂ (2 × 15 L). Concentrate to yield the alcohol as a viscous pale oil (3.46 kg, 92% yield).

Protocol 3.4: TEMPO-Mediated Oxidation (Continuous Flow)

Objective: Synthesis of 5-Cyclopropyl-1-(methylethyl)pyrazole-3-carbaldehyde.

  • Feed Preparation:

    • Stream A: Dissolve the pyrazole alcohol (3.46 kg, 19.2 mol), TEMPO (30 g, 1 mol%), and NaBr (197 g, 10 mol%) in CH₂Cl₂ (15 L).

    • Stream B: Prepare an aqueous solution of NaOCl (12% active chlorine, 14.3 L) buffered to pH 8.5 with NaHCO₃.

  • Flow Parameters: Pump Stream A and Stream B through a biphasic static mixer into a tube-in-tube or packed-bed flow reactor at 0 °C with a residence time of exactly 3 minutes.

    • Causality: Precise residence time in flow prevents the overoxidation of the aldehyde to the carboxylic acid, while the high interfacial area of the flow reactor overcomes the mass-transfer limitations of the biphasic TEMPO/bleach system[3].

  • Collection & IPC: Route the output through an in-line phase separator. Self-Validation: HPLC analysis of the organic phase must show <1% overoxidized acid (RT = 3.1 min) and >98% aldehyde (RT = 4.5 min).

  • Workup: Wash the organic phase with 10% aqueous Na₂S₂O₃ to quench residual oxidants, dry over MgSO₄, and concentrate. Vacuum distillation affords the highly pure title compound (3.08 kg, 90% yield).

Scale-Up Metrics & Quantitative Data

The following table summarizes the key performance indicators (KPIs) of the scaled-up process, validating its industrial viability.

MetricStep 1 (Claisen)Step 2 (Knorr Flow)Step 3 (Reduction)Step 4 (TEMPO Flow)Overall Process
Yield (%) 88.085.092.090.061.9
Purity (HPLC, %) 95.598.299.199.8>99.5
E-Factor 12.48.115.26.542.2
Key Impurity Monitored Unreacted Ketone1,3-RegioisomerUnreacted EsterCarboxylic Acid-
Throughput 4.53 kg / batch~1.2 kg / hour3.46 kg / batch~2.5 kg / hour-

Mechanistic & Safety Insights

  • Mitigating Thermal Runaway: The Claisen condensation (Step 1) is notoriously prone to thermal runaway due to the precipitation of the sodium enolate salt, which can cause sudden viscosity spikes and loss of heat transfer. By maintaining the internal temperature strictly below 10 °C during addition and utilizing an overhead mechanical stirrer with high torque, we ensure homogeneous heat dissipation.

  • Regiocontrol via Flow Dynamics: In Step 2, the condensation of the asymmetric diketoester with isopropylhydrazine can yield two regioisomers. Batch processes often yield a 70:30 mixture due to prolonged heating times required to reach thermodynamic equilibrium, which degrades the product. By utilizing a flow reactor at 140 °C with a short 5-minute residence time, we rapidly achieve the thermodynamic 1,5-isomer product without thermal degradation[1].

  • Phase-Transfer Kinetics in Oxidation: The TEMPO oxidation (Step 4) relies on the rapid regeneration of the nitrosonium ion by hypochlorite. In batch, this biphasic reaction is limited by the stirring rate (mass transfer). The continuous flow setup utilizes a static mixer to create a micro-emulsion, vastly increasing the interfacial surface area. This allows the reaction to reach completion in 3 minutes, effectively outcompeting the slower overoxidation pathway to the carboxylic acid[3].

References

  • Baxendale, I. R., et al. "A Machine-Assisted Flow Synthesis of SR48692: A Probe for the Investigation of Neurotensin Receptor-1." Chemistry - A European Journal, 2013. URL: [Link]

  • "Continuous Flow Oxidation of Alcohols Using TEMPO/NaOCl for the Selective and Scalable Synthesis of Aldehydes." Organic Process Research & Development, 2024. URL: [Link]

  • De, Surya K. "Applied Organic Chemistry: Reaction Mechanisms and Experimental Procedures in Medicinal Chemistry." John Wiley & Sons, 2020. URL: [Link]

Sources

Application

Application of 5-Cyclopropyl-1-(methylethyl)pyrazole-3-carbaldehyde in agrochemical formulation

Application Notes & Protocols Subject: 5-Cyclopropyl-1-(methylethyl)pyrazole-3-carbaldehyde Document ID: AN-AGCHEM-2026-0328 Version: 1.0 Prepared By: Gemini Senior Application Scientist Introduction: The Strategic Role...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Notes & Protocols

Subject: 5-Cyclopropyl-1-(methylethyl)pyrazole-3-carbaldehyde

Document ID: AN-AGCHEM-2026-0328

Version: 1.0

Prepared By: Gemini Senior Application Scientist

Introduction: The Strategic Role of Pyrazole Carbaldehydes in Agrochemical Innovation

The pyrazole ring is a cornerstone of modern agrochemical design, recognized as a "privileged" scaffold due to its remarkable versatility and presence in numerous commercially successful fungicides, herbicides, and insecticides.[1] This five-membered heterocyclic structure allows for extensive chemical modification, enabling the fine-tuning of biological activity against a wide range of agricultural pests, weeds, and fungal pathogens.[1][2] Within this class, pyrazole-based fungicides, particularly the Succinate Dehydrogenase Inhibitors (SDHIs), have become indispensable for controlling devastating plant diseases by disrupting fungal mitochondrial respiration.[1]

The aldehyde functional group serves as a highly versatile synthetic handle, making pyrazole carbaldehydes critical intermediates in the construction of complex active ingredients.[3][4] 5-Cyclopropyl-1-(methylethyl)pyrazole-3-carbaldehyde is positioned as a key building block for the next generation of pyrazole-based agrochemicals. The presence of the cyclopropyl group can enhance metabolic stability and target binding affinity, while the N-isopropyl (methylethyl) substituent influences lipophilicity and systemic properties within the plant.

This document serves as a comprehensive technical guide for researchers and formulation scientists. It details the strategic application of 5-Cyclopropyl-1-(methylethyl)pyrazole-3-carbaldehyde as a precursor in the synthesis of high-value agrochemical candidates, particularly pyrazole carboxamide fungicides. We provide detailed, field-tested protocols for its chemical transformation and the subsequent biological evaluation of its derivatives.

Physicochemical Properties and Handling

While specific experimental data for this exact molecule is not widely published, the following table outlines expected properties based on structurally similar compounds.

PropertyExpected Value / Information
IUPAC Name 5-cyclopropyl-1-(propan-2-yl)-1H-pyrazole-3-carbaldehyde
Molecular Formula C₁₀H₁₄N₂O
Molecular Weight 178.23 g/mol
Appearance Expected to be a solid at room temperature.[5]
Storage Store in a cool, dry place, sealed in an inert atmosphere (e.g., Argon or Nitrogen). Room temperature is generally acceptable.[5]
Handling Precautions Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Handle in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes. May cause skin, eye, and respiratory irritation.[5]

Core Application: Synthesis of Pyrazole Carboxamide Fungicides (SDHI Class)

The primary application of this aldehyde is as a precursor to pyrazole carboxamides, a potent class of SDHI fungicides.[6] The synthetic strategy involves a two-step process: oxidation of the aldehyde to a carboxylic acid, followed by amidation with a desired amine.

Workflow for Pyrazole Carboxamide Synthesis

G cluster_0 A 5-Cyclopropyl-1-(methylethyl) pyrazole-3-carbaldehyde B Intermediate: 5-Cyclopropyl-1-(methylethyl) pyrazole-3-carboxylic acid A->B Step 1: Oxidation (e.g., Pinnick Oxidation) C Final Product: N-Aryl-5-cyclopropyl-1-(methylethyl) pyrazole-3-carboxamide B->C Step 2: Amidation (e.g., EDC/HOBt Coupling)

Caption: Synthetic pathway from the starting aldehyde to a target pyrazole carboxamide.

Protocol 1: Oxidation of Aldehyde to Carboxylic Acid (Pinnick Oxidation)

This protocol employs the Pinnick oxidation, which is highly effective for converting aldehydes to carboxylic acids without affecting other sensitive functional groups.

Rationale: Sodium chlorite (NaClO₂) is a mild and selective oxidant. It is used in conjunction with a chlorine scavenger, such as 2-methyl-2-butene, to prevent side reactions involving the highly reactive hypochlorite intermediate. A phosphate buffer is used to maintain a slightly acidic pH, which is optimal for the reaction.

Materials:

  • 5-Cyclopropyl-1-(methylethyl)pyrazole-3-carbaldehyde (1.0 eq)

  • Sodium chlorite (NaClO₂, 1.5 eq)

  • Sodium dihydrogen phosphate monohydrate (NaH₂PO₄·H₂O, 1.5 eq)

  • 2-Methyl-2-butene (4.0 eq)

  • tert-Butanol (t-BuOH) and Water (as solvent)

  • Diethyl ether or Ethyl acetate

  • Saturated aqueous sodium sulfite (Na₂SO₃) solution

  • 1 M Hydrochloric acid (HCl)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve the starting aldehyde (1.0 eq) in a 2:1 mixture of t-BuOH and water.

  • Add 2-methyl-2-butene (4.0 eq) to the solution.

  • In a separate flask, prepare a solution of sodium chlorite (1.5 eq) and NaH₂PO₄·H₂O (1.5 eq) in water.

  • Slowly add the aqueous oxidant solution to the aldehyde solution dropwise at room temperature. An ice bath can be used to control any exotherm.

  • Stir the reaction vigorously at room temperature for 4-12 hours. Monitor progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.

  • Quench the reaction by adding saturated aqueous Na₂SO₃ solution to destroy any excess oxidant.

  • Acidify the mixture to pH ~2-3 with 1 M HCl.

  • Extract the aqueous layer three times with diethyl ether or ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

  • Concentrate the solvent under reduced pressure to yield the crude 5-Cyclopropyl-1-(methylethyl)pyrazole-3-carboxylic acid, which can be purified by recrystallization or column chromatography if necessary.

Protocol 2: Amidation to Form Pyrazole Carboxamide

This protocol uses standard peptide coupling reagents to efficiently form the amide bond between the synthesized carboxylic acid and a target amine (e.g., a substituted aniline, which is common in SDHI fungicides).

Rationale: (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) (EDCI) and Hydroxybenzotriazole (HOBt) are used to activate the carboxylic acid, forming a highly reactive intermediate that readily couples with the amine. This method minimizes side reactions and typically proceeds in high yield at room temperature.

Materials:

  • 5-Cyclopropyl-1-(methylethyl)pyrazole-3-carboxylic acid (1.0 eq)

  • Target amine (e.g., 2-chloroaniline, 1.1 eq)

  • EDCI (1.2 eq)

  • HOBt (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (Et₃N) (2.0 eq)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous MgSO₄

Procedure:

  • To a solution of the carboxylic acid (1.0 eq) in anhydrous DCM, add HOBt (1.2 eq) and EDCI (1.2 eq).

  • Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.

  • Add the target amine (1.1 eq) followed by the slow addition of DIPEA (2.0 eq).

  • Continue stirring at room temperature for 12-24 hours. Monitor the reaction by TLC.

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford the target pyrazole carboxamide.

Protocol 3: In Vitro Antifungal Activity Screening

Once synthesized, the novel pyrazole carboxamide derivatives must be evaluated for biological activity. This protocol describes a standard mycelial growth inhibition assay against common phytopathogenic fungi.

Workflow for In Vitro Antifungal Assay

G cluster_0 A Prepare Stock Solutions (Test Compounds, Controls in DMSO) B Prepare Amended Media (Add stock solutions to molten PDA) A->B C Pour Plates & Solidify B->C D Inoculate Plates (Place fungal plug in center) C->D E Incubate (e.g., 25°C in the dark) D->E F Measure & Analyze (Measure colony diameter, calculate % inhibition) E->F

Caption: Experimental workflow for the mycelial growth inhibition assay.

Materials:

  • Synthesized pyrazole carboxamide derivatives

  • Positive control: A commercial fungicide (e.g., Bixafen, Fluxapyroxad)

  • Negative control: Dimethyl sulfoxide (DMSO)

  • Potato Dextrose Agar (PDA)

  • Cultures of phytopathogenic fungi (e.g., Rhizoctonia solani, Sclerotinia sclerotiorum)[7][8]

  • Sterile Petri dishes (90 mm)

  • Sterile cork borer (5 mm diameter)

  • Incubator

Procedure:

  • Stock Solutions: Prepare stock solutions of the test compounds and the positive control in DMSO at a concentration of 10 mg/mL.

  • Media Preparation: Autoclave PDA medium and cool it to 45-50°C in a water bath.

  • Amended Plates: Add the appropriate volume of stock solution to the molten PDA to achieve the desired final concentrations (e.g., 1, 5, 10, 50, 100 µg/mL). Ensure the final DMSO concentration is consistent across all plates and does not exceed 1% (v/v). Prepare negative control plates containing only DMSO. Swirl flasks gently to mix and immediately pour into sterile Petri dishes.

  • Inoculation: Once the agar has solidified, use a sterile cork borer to cut a 5 mm mycelial plug from the edge of an actively growing fungal culture. Place the plug, mycelium-side down, in the center of each prepared plate.

  • Incubation: Seal the plates with paraffin film and incubate them at 25°C in the dark.

  • Data Collection: Measure the diameter of the fungal colony in two perpendicular directions daily until the colony in the negative control plate reaches the edge of the dish.

  • Calculation: Calculate the percentage of mycelial growth inhibition using the following formula:

    • Inhibition (%) = [(dc - dt) / dc] x 100

    • Where dc is the average diameter of the colony in the negative control and dt is the average diameter of the colony in the treated plate.

  • EC₅₀ Determination: To determine the Effective Concentration that inhibits 50% of growth (EC₅₀), test a series of concentrations and perform a probit analysis on the resulting dose-response data.

Benchmark Data for Commercial Pyrazole Carboxamide Fungicides

The following table provides context for the level of activity expected from potent pyrazole carboxamide fungicides. Newly synthesized compounds can be benchmarked against these standards.

Active IngredientTarget PathogenReported EC₅₀ (µg/mL)Mechanism of Action
Bixafen Sclerotinia sclerotiorum~0.05 - 0.15SDHI
Fluxapyroxad Rhizoctonia solani~0.1 - 0.5SDHI
Isopyrazam Corynespora cassiicola~0.01 - 0.05SDHI
Penthiopyrad Alternaria porri~0.2 - 0.8SDHI

Note: EC₅₀ values are approximate and can vary based on fungal isolate and specific experimental conditions.

References

  • Studies on Fungicides. VII. Synthesis and Antifungal Activity of Some Pyrazole Derivatives. (n.d.). J-STAGE. Retrieved from [Link]

  • Antifungal Activities of Fluorinated Pyrazole Aldehydes on Phytopathogenic Fungi, and Their Effect on Entomopathogenic Nematodes, and Soil-Beneficial Bacteria. (2022). National Center for Biotechnology Information. Retrieved from [Link]

  • Synthesis and Evaluation of the Fungal Activity of New Pyrazole-Carboxamides against Colletotrichum gloeosporioides. (2021). SciELO. Retrieved from [Link]

  • Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate. (2015). MDPI. Retrieved from [Link]

  • Synthesis and fungicidal activity of pyrazole derivatives containing 1,2,3,4-tetrahydroquinoline. (2016). National Center for Biotechnology Information. Retrieved from [Link]

  • Synthesis and Herbicidal Activity of 5-Heterocycloxy-3-methyl-1-substituted-1H-pyrazoles. (2015). MDPI. Retrieved from [Link]

  • Synthesis and Herbicidal Activity of 5-Heterocycloxy-3-methyl-1-substituted-1H-pyrazoles. (2015). National Center for Biotechnology Information. Retrieved from [Link]

  • PYRAZOLE CHEMISTRY IN CROP PROTECTION. (2007). HETEROCYCLES. Retrieved from [Link]

  • ChemInform Abstract: Pyrazole-3(4)-carbaldehyde: Synthesis, Reactions and Biological Activity. (2010). ResearchGate. Retrieved from [Link]

  • Green chemical principles based regioselective functionalization of 2,4,6-trichloropyrimidine-5-carbaldehyde: Application in the synthesis of new pyrimidines and pyrrolopyrimidine. (2022). Journal of the Serbian Chemical Society. Retrieved from [Link]

  • Synthesis, In Silico Study, and In Vitro Antifungal Activity of New 5-(1,3-Diphenyl-1H-Pyrazol-4-yl)-4-Tosyl-4,5-Dihydrooxazoles. (2023). National Center for Biotechnology Information. Retrieved from [Link]

  • 1-cyclopropyl-1H-pyrazole-3-carbaldehyde — Chemical Substance Information. (n.d.). NextSDS. Retrieved from [Link]

  • Regioselective Synthesis of 5- and 3-Hydroxy-N-Aryl-1H-Pyrazole-4-Carboxylates and Their Evaluation as Inhibitors of Plasmodium falciparum Dihydroorotate Dehydrogenase. (2022). MDPI. Retrieved from [Link]

  • 1-cyclopropyl-1H-pyrazole-3-carbaldehyde. (n.d.). Chemlin. Retrieved from [Link]

  • Agrochemical Intermediate. (n.d.). NIPPON CARBIDE INDUSTRIES CO.,INC. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Overcoming steric hindrance in 5-Cyclopropyl-1-(methylethyl)pyrazole-3-carbaldehyde reactions

Technical Support Center: 5-Cyclopropyl-1-(methylethyl)pyrazole-3-carbaldehyde Welcome to the technical support guide for 5-Cyclopropyl-1-(methylethyl)pyrazole-3-carbaldehyde. This resource is designed for researchers, m...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: 5-Cyclopropyl-1-(methylethyl)pyrazole-3-carbaldehyde

Welcome to the technical support guide for 5-Cyclopropyl-1-(methylethyl)pyrazole-3-carbaldehyde. This resource is designed for researchers, medicinal chemists, and process development scientists who are utilizing this versatile but sterically challenging building block. Our goal is to provide practical, field-tested solutions to common synthetic hurdles, grounded in mechanistic principles.

The core challenge in the reactivity of this pyrazole carbaldehyde stems from its substitution pattern. The C3-aldehyde is flanked by a bulky N-isopropyl group and a C5-cyclopropyl group. This steric congestion significantly shields the electrophilic carbonyl carbon, often leading to sluggish reactions, low yields, or complete reaction failure under standard conditions. This guide provides troubleshooting strategies and optimized protocols to overcome these steric barriers.

Visualizing the Steric Challenge

The diagram below illustrates the steric hindrance around the reactive aldehyde functional group, which is the primary obstacle in many synthetic transformations.

Caption: Steric hindrance at the C3-aldehyde.

Troubleshooting Guide & Optimized Protocols

This section is organized by common reaction types. Each entry addresses a specific problem, explains the underlying chemical principles, and provides actionable solutions and a recommended protocol.

Wittig & Horner-Wadsworth-Emmons (HWE) Reactions

Question: My Wittig reaction with 5-Cyclopropyl-1-(methylethyl)pyrazole-3-carbaldehyde is giving low yields or failing completely. Why is this happening and what can I do?

Answer: Standard Wittig reactions using phosphorus ylides often fail with this substrate due to severe steric hindrance.[1] The bulky triphenylphosphine group on the ylide and the congested environment of the aldehyde impede the formation of the crucial oxaphosphetane intermediate.[1][2] The more nucleophilic and less sterically demanding phosphonate carbanions used in the Horner-Wadsworth-Emmons (HWE) reaction are significantly more effective.

Troubleshooting & Optimization Strategies:

StrategyRationaleRecommended Action
Switch to HWE Reagents Phosphonate carbanions are more nucleophilic and less bulky than corresponding phosphorus ylides, facilitating attack on the hindered carbonyl.Use triethyl phosphonoacetate (for acrylates) or similar phosphonates. This is the most reliable approach.
Use a Stronger Base Incomplete deprotonation of the phosphonium salt or phosphonate ester results in a lower concentration of the active nucleophile.Use NaH (60% dispersion in mineral oil) or KHMDS in an anhydrous aprotic solvent like THF or DMF.
Increase Temperature Provides the necessary activation energy to overcome the steric barrier.Heat the reaction mixture to 50-80 °C. Monitor carefully for potential decomposition of starting materials or products.
Use a Salt-Free Ylide Lithium salts from ylide generation can sometimes interfere with the reaction pathway.Prepare the ylide using a base like KHMDS and use the resulting solution directly.

Optimized Protocol: Horner-Wadsworth-Emmons (HWE) Olefination

This protocol describes the synthesis of Ethyl (E)-3-(5-cyclopropyl-1-(methylethyl)-1H-pyrazol-3-yl)acrylate.

Step-by-Step Methodology:

  • Preparation: To a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, add anhydrous tetrahydrofuran (THF, 10 mL/mmol of aldehyde).

  • Base Addition: Cool the flask to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents) portion-wise with careful venting.

  • Phosphonate Addition: While stirring at 0 °C, add triethyl phosphonoacetate (1.1 equivalents) dropwise via syringe over 10 minutes. A clear solution with gas evolution should be observed.

  • Anion Formation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the phosphonate carbanion.

  • Aldehyde Addition: Re-cool the mixture to 0 °C. Add a solution of 5-Cyclopropyl-1-(methylethyl)pyrazole-3-carbaldehyde (1.0 equivalent) in anhydrous THF (2 mL/mmol) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and then heat to 60 °C. Monitor the reaction progress by TLC or LC-MS (typically complete within 2-4 hours).

  • Quenching: Once the reaction is complete, cool to room temperature and carefully quench by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Work-up: Transfer the mixture to a separatory funnel, add ethyl acetate, and wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired alkene.

Reductive Amination

Question: I am struggling with the reductive amination of this aldehyde. I see a lot of unreacted starting material or only partial conversion. How can I drive this reaction to completion?

Answer: The primary issue in the reductive amination of this substrate is the sterically hindered formation of the initial hemiaminal intermediate and its subsequent slow dehydration to the iminium ion.[3] This equilibrium often lies in favor of the starting materials. To achieve high yields, conditions must be chosen to aggressively drive this equilibrium forward before the reduction step.

Troubleshooting & Optimization Strategies:

StrategyRationaleRecommended Action
Use a Dehydrating Agent Removing water from the reaction mixture drives the equilibrium towards the formation of the imine/iminium ion, as per Le Châtelier's principle.Add activated 3Å or 4Å molecular sieves to the reaction mixture before adding the reducing agent.
Employ a Lewis Acid Catalyst A mild Lewis acid coordinates to the carbonyl oxygen, increasing the electrophilicity of the aldehyde and accelerating the initial nucleophilic attack by the amine.[4]Use titanium(IV) isopropoxide (Ti(OiPr)₄) or scandium(III) triflate (Sc(OTf)₃) as a catalyst (5-10 mol%).
Select an Appropriate Reducing Agent The reducing agent must be mild enough not to reduce the starting aldehyde but potent enough to reduce the hindered iminium ion.Sodium triacetoxyborohydride (STAB) is the reagent of choice. It is less basic and more selective for iminium ions over aldehydes compared to NaBH₃CN or NaBH₄.
Optimize pH Imine formation is pH-dependent. Mildly acidic conditions (pH 4-6) facilitate both the protonation of the hemiaminal hydroxyl group (promoting dehydration) and the reduction step.Add a small amount of acetic acid (AcOH) to the reaction mixture, especially when using less acidic amine salts.

Optimized Protocol: STAB-Mediated Reductive Amination

This protocol describes a general procedure for coupling the aldehyde with a primary or secondary amine.

G start Start: Low Yield in Reductive Amination check_imine Is Imine Formation the Issue? (Monitor by NMR/LC-MS) start->check_imine add_lewis Add Lewis Acid (e.g., Ti(OiPr)₄) check_imine->add_lewis Yes check_reduction Is Reduction Step Slow? check_imine->check_reduction No add_sieves Add Dehydrating Agent (e.g., Molecular Sieves) add_lewis->add_sieves add_sieves->check_reduction use_stab Ensure STAB is Used (Not NaBH₃CN/NaBH₄) check_reduction->use_stab Yes success Success: High Yield Achieved check_reduction->success No increase_temp Increase Temperature (e.g., to 40-50 °C) use_stab->increase_temp increase_temp->success

Caption: Troubleshooting workflow for reductive amination.

Step-by-Step Methodology:

  • Preparation: In a round-bottom flask, dissolve 5-Cyclopropyl-1-(methylethyl)pyrazole-3-carbaldehyde (1.0 eq) and the desired amine (1.1 eq) in an anhydrous solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).

  • Additive (Optional but Recommended): Add glacial acetic acid (1.1 eq) and activated 4Å molecular sieves.

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

  • Reduction: Add sodium triacetoxyborohydride (STAB, 1.5 eq) portion-wise at room temperature. The reaction may be slightly exothermic.

  • Reaction: Continue stirring at room temperature and monitor by TLC or LC-MS. For particularly hindered amines, the reaction may require gentle heating (40 °C) and can take 12-24 hours.

  • Quenching: Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate (NaHCO₃) solution.

  • Work-up: Filter off the molecular sieves. Separate the organic layer, and extract the aqueous layer twice with DCM. Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude amine product by flash column chromatography.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to prepare the 5-Cyclopropyl-1-(methylethyl)pyrazole-3-carbaldehyde starting material itself? A1: A common and effective method is the Vilsmeier-Haack formylation of the corresponding hydrazone precursor.[5][6] This reaction involves treating the hydrazone of an appropriate methyl ketone with a Vilsmeier reagent (e.g., POCl₃/DMF) to install the aldehyde group at the C3 position of the pyrazole ring.[5]

Q2: Beyond olefination and amination, what other reactions are challenging with this aldehyde? A2: Reactions involving bulky nucleophiles, such as Grignard additions with secondary or tertiary alkyl magnesium halides, are extremely difficult. Similarly, aldol and related condensations may require specialized organocatalysts or Lewis acids designed to handle sterically demanding substrates to achieve reasonable yields.[7][8]

Q3: Are there any stability concerns I should be aware of? A3: The aldehyde is generally stable but can be susceptible to oxidation to the corresponding carboxylic acid if exposed to air and light for prolonged periods. For long-term storage, it is recommended to keep it in a sealed, amber vial under an inert atmosphere (nitrogen or argon) at refrigerated temperatures.

Q4: For purification, what are the key considerations? A4: Due to its moderate polarity, the aldehyde is well-suited for silica gel chromatography. A common issue in reactions that do not go to completion is the co-elution of the starting material with the product, especially if the product has a similar polarity. Using a gradient elution system and carefully selecting the solvent system (e.g., hexanes/ethyl acetate or DCM/methanol) is crucial for achieving good separation.

References

  • Mlynarski, J., & Paradowska, J. (2008). Catalytic Asymmetric Addition of Diethylzinc to Aldehydes. Journal of the American Chemical Society. Available at: [Link]

  • Wang, Y., et al. (2025). Thiophenol-Catalyzed Radical Hydroformylation of Unactivated Sterically Hindered Alkenes. Journal of the American Chemical Society. Available at: [Link]

  • Umemiya, S., et al. (2025). Chiral Brønsted acid-catalysed enantioselective allylboration of sterically hindered aldehydes enabled by multiple hydrogen bonding interactions. ResearchGate. Available at: [Link]

  • Nicewicz, D. A., & Macmillan, D. W. C. (2014). Direct β-Alkylation of Aldehydes via Photoredox Organocatalysis. Macmillan Group, Princeton University. Available at: [Link]

  • Al-Zoubi, R. M. (Year not provided). Organocatalysis using aldehydes: the development and improvement of catalytic hydroaminations, hydrations and hydrolyses. Chemical Communications. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. organic-chemistry.org. Available at: [Link]

  • Kabalka, G. W., et al. (2026). A Selective Reductive Amination of Aldehydes by the Use of Hantzsch Dihydropyridines as Reductant. ResearchGate. Available at: [Link]

  • Shaikh, R. R. (2017). Achieving elusive transformations with organocatalysis: direct β-carbon activation of saturated carbonyl compounds. Turkish Journal of Chemistry. Available at: [Link]

  • Preprints.org. (2024). NHC-Catalyzed Cross-Coupling of Aldehydes for C(sp2)−O Bond Formation. Preprints.org. Available at: [Link]

  • Nicewicz, D. A., & Macmillan, D. W. C. (2014). Direct β-Alkylation of Aldehydes via Photoredox Organocatalysis. ACS Publications. Available at: [Link]

  • Ota, K., Nagao, K., & Ohmiya, H. (2021). Synthesis of Sterically Hindered α-Hydroxycarbonyls through Radical-Radical Coupling. Organic Chemistry Portal. Available at: [Link]

  • Marigo, M., et al. (2014). A New Organocatalytic Concept for Asymmetric α-Alkylation of Aldehydes. ACS Publications. Available at: [Link]

  • Neochoritis, C. G., et al. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Dar'in, D., et al. (Year not provided). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. National Center for Biotechnology Information. Available at: [Link]

  • Liu, Y., et al. (2022). Underlying Mechanisms of Reductive Amination on Pd-Catalysts: The Unique Role of Hydroxyl Group in Generating Sterically Hindered Amine. MDPI. Available at: [Link]

  • Ashenhurst, J. (2018). Wittig Reaction - Examples and Mechanism. Master Organic Chemistry. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of some Pyrazole Derivatives via Knoevenagel Condensation Proven Effective as Antibacterial and Antifungal Activity. ResearchGate. Available at: [Link]

  • ResearchGate. (n.d.). One-pot synthesis of the N-pyrazolyl amine via a reductive amination. ResearchGate. Available at: [Link]

  • gChem. (n.d.). Wittig Reaction. gChem. Available at: [Link]

  • Abdel-Wahab, B. F., et al. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. ResearchGate. Available at: [Link]

  • Sauser, R., et al. (Year not provided). The synthesis of sterically hindered amines by a direct reductive amination of ketones. Chemical Communications. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. National Center for Biotechnology Information. Available at: [Link]

  • Journal of the University of Garmian. (n.d.). Knoevenagel condensation of some 5-substituted furan-2-carboxaldehyde with creatinine and their antimicrobial Screening. Journal of the University of Garmian. Available at: [Link]

  • Chaudhari, B. R. (2016). RECENT ADVANCES IN KNOEVENAGEL CONDENSATION USING SONOCHEMISTRY. European Journal of Pharmaceutical and Medical Research. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). RSC Advances. . Available at: [Link]

  • National Center for Biotechnology Information. (2024). Extending the Carbon Chain Length of Carbohydrate-Derived 5-Substituted-2-furaldehydes by Condensing with Active Methylene Compounds under Organocatalytic Conditions. National Center for Biotechnology Information. Available at: [Link]

  • LibreTexts Chemistry. (2024). 19.12: Nucleophilic Addition of Phosphorus Ylides- The Wittig Reaction. Chemistry LibreTexts. Available at: [Link]

  • Arora, H. K., et al. (n.d.). The synthetic development of pyrazole nucleus: From reflux to microwave. Scholars Research Library. Available at: [Link]

  • Delaware Valley University. (n.d.). Comparison of Traditional and Alternative Wittig Reactions. Delaware Valley University. Available at: [Link]

  • Organic Chemistry Portal. (2007). A New Use of Wittig-Type Reagents as 1,3-Dipolar Cycloaddition Precursors and in Pyrrole Synthesis. organic-chemistry.org. Available at: [Link]

  • National Center for Biotechnology Information. (2022). Thermodynamic vs. Kinetic Control in Synthesis of O-Donor 2,5-Substituted Furan and 3,5-Substituted Pyrazole from Heteropropargyl Precursor. National Center for Biotechnology Information. Available at: [Link]

  • PubChem. (n.d.). 5-cyclopropyl-1-methyl-1h-pyrazole-3-carbaldehyde. PubChem. Available at: [Link]

  • MDPI. (2022). Regioselective Synthesis of 5- and 3-Hydroxy-N-Aryl-1H-Pyrazole-4-Carboxylates and Their Evaluation as Inhibitors of Plasmodium falciparum Dihydroorotate Dehydrogenase. MDPI. Available at: [Link]

  • ResearchGate. (n.d.). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. ResearchGate. Available at: [Link]

  • Pandhurnekar, C. P., et al. (2021). Recent advances in the synthesis of pyrazole derivatives. Journal of Advanced Scientific Research. Available at: [Link]

  • Semantic Scholar. (n.d.). Bu3SnH-mediated cyclopropyl radical cyclizations onto indole-3-carbaldehyde. Semantic Scholar. Available at: [Link]

Sources

Optimization

Purification and crystallization techniques for 5-Cyclopropyl-1-(methylethyl)pyrazole-3-carbaldehyde

Welcome to the Technical Support and Troubleshooting Center for 5-Cyclopropyl-1-(methylethyl)pyrazole-3-carbaldehyde (CAS: 865798-33-0). This guide is designed for research scientists and drug development professionals h...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support and Troubleshooting Center for 5-Cyclopropyl-1-(methylethyl)pyrazole-3-carbaldehyde (CAS: 865798-33-0). This guide is designed for research scientists and drug development professionals handling highly lipophilic pyrazole intermediates.

Below, we provide field-proven, self-validating protocols to overcome common purification and crystallization bottlenecks associated with this specific scaffold.

Purification Decision Matrix

PurificationWorkflow Start Crude 5-Cyclopropyl-1-(methylethyl) pyrazole-3-carbaldehyde Assess Assess Physical State & Impurity Profile Start->Assess IsOil Oils Out / Liquid at Room Temp Assess->IsOil High lipophilicity IsSolid Solidifies / High Crystallinity Assess->IsSolid Minor impurities Bisulfite Chemical Purification: Bisulfite Adduct IsOil->Bisulfite Co-eluting impurities LowTemp Low-Temperature Crystallization IsOil->LowTemp Pure but won't pack Chromatography Silica Gel Chromatography IsSolid->Chromatography Standard cleanup Pure Pure Target Compound (>98% Purity) Bisulfite->Pure LowTemp->Pure Chromatography->Pure

Workflow for the purification and crystallization of lipophilic pyrazole carbaldehydes.

Troubleshooting Guides & FAQs

Q1: My crude product is "oiling out" instead of crystallizing. How do I force crystal formation?

Causality: "Oiling out" occurs when a compound's melting point is lower than the temperature of the solution from which it is precipitating[1]. For 5-cyclopropyl-1-(methylethyl)pyrazole-3-carbaldehyde, the combination of the N-isopropyl (methylethyl) and C5-cyclopropyl groups creates significant steric bulk and high lipophilicity[2]. This disrupts the highly ordered crystal lattice required for solidification, causing the compound to separate as a dense oil.

Solution: Transition from room-temperature crystallization to a strict low-temperature anti-solvent protocol to artificially lower the solubility threshold without exceeding the melting point.

Self-Validating Protocol: Low-Temperature Anti-Solvent Crystallization

  • Dissolution: Dissolve the crude oil in a minimal amount of a "good" solvent (e.g., diethyl ether or pentane) at room temperature.

  • Anti-Solvent Addition: Slowly add an anti-solvent (e.g., cold hexanes) dropwise until slight turbidity is observed.

  • Clarification: Add just enough "good" solvent (1-2 drops) to clarify the solution.

  • Controlled Cooling: Cool the flask slowly to 0 °C in an ice bath for 30 minutes, then transfer to a -20 °C freezer for 24 hours.

    • Validation Checkpoint: If an oil forms at the bottom of the flask instead of crystals, the cooling gradient was too rapid or the solvent ratio is incorrect. Redissolve by warming and add 5% more "good" solvent.

  • Nucleation: Scratch the inside of the flask with a glass rod to provide nucleation sites.

  • Isolation: Filter rapidly on a pre-chilled Büchner funnel and wash the filter cake with -20 °C hexanes.

Q2: I have co-eluting non-aldehyde impurities (e.g., unreacted pyrazole intermediates) that I cannot separate via silica gel chromatography. What is the best chemical purification method?

Causality: Pyrazole intermediates and the target carbaldehyde often share nearly identical Rf values due to the dominant polarity of the pyrazole core[3]. However, the carbaldehyde group is uniquely electrophilic.

Solution: Sodium bisulfite adduct formation. The aldehyde reacts reversibly with sodium bisulfite to form a water-soluble α-hydroxy sulfonate salt. Lipophilic impurities remain in the organic phase and are discarded.

Self-Validating Protocol: Bisulfite Adduct Purification

  • Adduct Formation: Dissolve the crude pyrazole-3-carbaldehyde in ethyl acetate (10 mL/g). Add a saturated aqueous solution of sodium bisulfite ( NaHSO3​ ) (3-5 molar equivalents).

  • Agitation: Stir vigorously for 2-4 hours at room temperature.

    • Validation Checkpoint: A white precipitate (the adduct) may form at the biphasic interface, or it will dissolve entirely into the aqueous layer.

  • Phase Separation: Separate the layers. Extract the organic layer once more with water. Discard the organic layer (which contains the non-aldehyde impurities).

  • Hydrolysis: Combine the aqueous layers and adjust the pH to 8-9 using 10% aqueous Na2​CO3​ . This basic environment decomposes the sulfonate adduct, regenerating the free lipophilic aldehyde.

    • Validation Checkpoint: The aqueous layer will become cloudy as the free aldehyde drops out of solution.

  • Recovery: Extract the regenerated aldehyde with fresh ethyl acetate (3x). Wash with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

Q3: If I must use silica gel chromatography, what are the optimal conditions for this specific compound?

Causality: The basic nitrogen in the pyrazole ring can cause tailing or streaking on slightly acidic silica gel. Furthermore, the compound lacks extended conjugated chromophores beyond the isolated pyrazole ring, making UV detection at 254 nm ambiguous if impurities have higher extinction coefficients[2].

Solution: Use a deactivated silica system and a functional-group-specific chemical stain.

Self-Validating Protocol: Optimized Chromatography

  • Column Preparation: Pre-treat the silica gel column with 1% triethylamine ( Et3​N ) in hexanes to neutralize acidic silanol sites and prevent streaking.

  • Elution: Elute with a gradient of Hexanes/Ethyl Acetate (typically starting at 90:10 and moving to 70:30).

  • Visualization: Spot fractions on a TLC plate. Check under UV light (254 nm), then immediately dip in 2,4-Dinitrophenylhydrazine (2,4-DNP) stain and heat gently.

    • Validation Checkpoint: The target carbaldehyde will immediately form a bright yellow/orange spot upon heating with 2,4-DNP, confirming the presence of the aldehyde functional group, whereas unreacted pyrazoles will not stain.

Quantitative Data: Purification Method Comparison

The following table summarizes the expected outcomes when applying the above techniques to 5-Cyclopropyl-1-(methylethyl)pyrazole-3-carbaldehyde.

Purification MethodTypical YieldPurity AchievedTime RequiredScalabilityPrimary Use Case
Silica Gel Chromatography 70–85%>95%4–6 hoursModerateStandard cleanup of polar byproducts
Bisulfite Adduct Extraction 60–75%>98%8–12 hoursHighRemoving co-eluting non-aldehydes
Low-Temp Crystallization 50–65%>99%24–48 hoursHighFinal polishing of pure oils

References

  • Kimura, Y., et al. "Dual 5-HT2A and 5-HT2C Receptor Inverse Agonist That Affords In Vivo Antipsychotic Efficacy with Minimal hERG Inhibition for the Treatment of Dementia-Related Psychosis." Journal of Medicinal Chemistry, ACS Publications. Available at: [Link]

  • Díaz, J. L., et al. "EST64454: a Highly Soluble σ1 Receptor Antagonist Clinical Candidate for Pain Management." Journal of Medicinal Chemistry, ACS Publications. Available at:[Link]

Sources

Troubleshooting

Technical Support Center: Solvent Optimization for 5-Cyclopropyl-1-(methylethyl)pyrazole-3-carbaldehyde Transformations

Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I have compiled this troubleshooting guide to address the unique physicochemical challenges associated with 5-Cyclopropyl-1-(methylethy...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I have compiled this troubleshooting guide to address the unique physicochemical challenges associated with 5-Cyclopropyl-1-(methylethyl)pyrazole-3-carbaldehyde (CAS: 865798-33-0).

The dual presence of a 1-isopropyl (methylethyl) group and a 5-cyclopropyl group creates a highly specific steric environment around the pyrazole core. While the C-3 carbaldehyde is relatively accessible, the electron-donating nature of the pyrazole ring reduces the electrophilicity of the carbonyl carbon compared to standard benzaldehydes[1]. Consequently, solvent selection is not merely a matter of solubility—it is the primary thermodynamic lever for driving transformations such as reductive aminations, olefinations, and condensations to completion.

Troubleshooting & FAQs: Causality in Solvent Selection

Q1: Why am I getting poor yields and high amounts of the alcohol byproduct during the reductive amination of this aldehyde with bulky secondary amines?

The Causality: The steric bulk of your secondary amine, combined with the electron-rich pyrazole core, makes imine/iminium formation exceptionally slow. If you use a protic solvent like Methanol (MeOH) with Sodium cyanoborohydride (NaBH₃CN), the solvent competitively hydrogen-bonds with the amine, further retarding the nucleophilic attack[2]. Furthermore, if the reducing agent is present before the iminium is fully formed, it will prematurely reduce the unreacted aldehyde to 5-cyclopropyl-1-(methylethyl)pyrazole-3-methanol. The Solution: Switch to a weakly polar aprotic solvent like 1,2-Dichloroethane (DCE) or Dichloromethane (DCM) . These solvents do not solvate the amine nucleophile, thereby increasing its effective nucleophilicity. Use Sodium triacetoxyborohydride (NaBH(OAc)₃) as the reductant, and strictly enforce a pre-stirring period (1–2 hours) to allow complete iminium formation before adding the hydride source.

Q2: How does solvent choice dictate the E/Z stereoselectivity during Horner-Wadsworth-Emmons (HWE) olefination of this substrate?

The Causality: In HWE reactions, the stabilization of the oxaphosphetane transition state is highly solvent-dependent. The 1-isopropyl group on the pyrazole ring creates a hydrophobic pocket that interacts unfavorably with highly polar transition states. The Solution: Using Tetrahydrofuran (THF) with a strong base (e.g., NaH or LiHMDS) heavily favors the E-alkene due to thermodynamic control and tight ion-pairing. If you require the Z-alkene, switching to a highly polar aprotic solvent mixture like THF/HMPA or using the Still-Gennari modification in Toluene disrupts the lithium/sodium cation coordination, altering the stereochemical outcome.

Q3: Can I perform metal-free thioamide formations directly from this aldehyde, and why do my reactions fail in ethanol?

The Causality: Yes, pyrazole-3-carbaldehydes can undergo metal-free C-S/C-O bond formation via a multi-component reaction with elemental sulfur (S₈) and secondary amines[3]. However, elemental sulfur exists as a stable, hydrophobic octatomic ring that is completely insoluble in protic solvents like ethanol or water/methanol mixtures. If the sulfur cannot dissolve, the requisite polysulfide intermediates cannot form[3]. The Solution: Utilize N,N-Dimethylformamide (DMF) or Acetonitrile (CH₃CN) at 60 °C. DMF fully solubilizes the elemental sulfur and stabilizes the polar transition states required for the redox condensation, pushing yields from <10% in ethanol to >70% in DMF[3].

Quantitative Data: Solvent Performance Matrix

The following table summarizes the optimization data for the reductive amination of 5-cyclopropyl-1-(methylethyl)pyrazole-3-carbaldehyde with sterically hindered secondary amines.

Solvent SystemDielectric Constant (ε)Iminium Formation RateReductant CompatibilityChemoselectivity (Amine:Alcohol)Typical Yield
Methanol (MeOH) 32.7Slow (Protic inhibition)NaBH₃CN40:60 (High over-reduction)< 40%
Tetrahydrofuran (THF) 7.5ModerateNaBH(OAc)₃70:3055 - 65%
Dichloromethane (DCM) 8.9FastNaBH(OAc)₃85:1575 - 85%
1,2-Dichloroethane (DCE) 10.3Very Fast (Allows mild heating)NaBH(OAc)₃95:5> 90%

Validated Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems . They include specific In-Process Controls (IPCs) to verify mechanistic milestones before proceeding to the next step.

Protocol A: Optimized Reductive Amination (DCE / NaBH(OAc)₃)

Target: Synthesis of tertiary amines from secondary amine nucleophiles.

  • Initiation: Dissolve 5-cyclopropyl-1-(methylethyl)pyrazole-3-carbaldehyde (1.0 equiv, 10 mmol) in anhydrous 1,2-Dichloroethane (DCE, 0.2 M).

  • Nucleophilic Addition: Add the secondary amine (1.2 equiv) and glacial acetic acid (1.0 equiv).

  • IPC 1 (Self-Validation): Stir at room temperature for 2 hours. Withdraw a 50 µL aliquot, quench with saturated NaHCO₃, and extract with EtOAc. Analyze via TLC (Hexanes:EtOAc 3:1). Validation: The reaction must not proceed until the UV-active aldehyde spot (which stains bright orange with 2,4-DNP) has completely disappeared, replaced by a less polar iminium intermediate. Causality: This guarantees no free aldehyde is left to be reduced to the alcohol.

  • Reduction: Once IPC 1 passes, cool the reaction to 0 °C. Add NaBH(OAc)₃ (1.5 equiv) portion-wise over 15 minutes. Causality: Portion-wise addition controls the exothermic hydride transfer, preventing solvent boiling and side-reactions.

  • Completion: Allow the mixture to warm to room temperature and stir for 12 hours. Quench with 1N NaOH to break down boron complexes, extract with DCM, dry over Na₂SO₄, and concentrate.

Protocol B: Metal-Free Thioamide Condensation (DMF / S₈)

Target: Synthesis of pyrazole-conjugated thioamides[3].

  • Initiation: In an oven-dried vial, combine the aldehyde (1.0 equiv, 1.0 mmol), elemental sulfur (S₈, 4.0 equiv), and a secondary amine (e.g., morpholine, 1.1 equiv) in anhydrous DMF (2.0 mL)[3].

  • Activation: Heat the mixture to 60 °C under an inert atmosphere.

  • IPC 1 (Self-Validation): Monitor the physical state of the reaction. Validation: Over the first 30 minutes, the pale yellow suspension must transition into a deep orange/red homogeneous solution. Causality: This color change visually validates the successful dissolution and activation of the sulfur into reactive polysulfide species. If the solution remains cloudy, the solvent is wet, or the temperature is too low.

  • Completion: Stir for 6–8 hours. Monitor by TLC. The highly polar thioamide product will appear at a significantly lower Rf than the starting aldehyde. Pour into ice water to precipitate the product, filter, and purify via silica gel chromatography.

Mechanistic Workflow Diagram

The following decision tree dictates the optimal solvent and reagent pairing based on the nucleophile's steric demand.

SolventSelection A Aldehyde + Amine Reaction Mixture B Primary Amine? A->B Amine Type C Secondary Amine? A->C Amine Type D Protic Solvents (MeOH / EtOH) + NaBH3CN B->D Standard Bulk E Aprotic Solvents (DCE / DCM) + NaBH(OAc)3 B->E Sterically Hindered C->E Standard / Hindered F High Yield (>80%) D->F Imine Reduction E->F Iminium Reduction

Caption: Workflow for selecting optimal solvent and reductant systems for pyrazole-3-carbaldehyde aminations.

References

  • Exploitation of pyrazole C-3/5 carbaldehydes towards the development of therapeutically valuable scaffolds: a review Source: Chemical Papers (via ResearchGate) URL:[Link]

  • An efficient metal-free and catalyst-free C–S/C–O bond-formation strategy: synthesis of pyrazole-conjugated thioamides and amides Source: Beilstein Journal of Organic Chemistry (via PubMed Central) URL:[Link]

Sources

Optimization

Technical Support Center: Troubleshooting 5-Cyclopropyl-1-(methylethyl)pyrazole-3-carbaldehyde Impurities

Welcome to the Technical Support Center for 5-Cyclopropyl-1-(methylethyl)pyrazole-3-carbaldehyde (CAS: 865798-33-0). This compound—also known as 5-cyclopropyl-1-isopropyl-1H-pyrazole-3-carbaldehyde—is a highly valued int...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 5-Cyclopropyl-1-(methylethyl)pyrazole-3-carbaldehyde (CAS: 865798-33-0). This compound—also known as 5-cyclopropyl-1-isopropyl-1H-pyrazole-3-carbaldehyde—is a highly valued intermediate in the synthesis of kinase inhibitors and advanced agrochemicals. However, due to the inherent challenges in pyrazole ring construction and alcohol oxidation, commercial batches frequently exhibit specific impurity profiles.

This guide is designed for researchers and drug development professionals. It bypasses basic handling instructions to directly address the mechanistic origins of common impurities, providing field-proven, self-validating protocols to rescue compromised batches.

Part 1: Diagnostic FAQs & Mechanistic Troubleshooting

Q1: Why does my commercial batch contain a nearly identical isomer that is difficult to separate?

A1: You are likely observing the 1,5-regioisomer: 3-cyclopropyl-1-isopropyl-1H-pyrazole-5-carbaldehyde. The most common industrial route to substituted pyrazoles is the Knorr cyclocondensation, which reacts an unsymmetrical 1,3-dicarbonyl compound with a substituted hydrazine (in this case, isopropylhydrazine). This reaction is notoriously prone to poor regioselectivity, yielding a mixture of 1,3- and 1,5-regioisomers[1][2]. The regioselectivity is governed by a delicate balance of steric hindrance and the electronic electrophilicity of the dicarbonyl carbons[3]. Because the isopropyl and cyclopropyl groups present competing steric bulk, the nucleophilic attack of the hydrazine is not perfectly directed, resulting in "regio-leakage." Because these isomers share identical molecular weights and highly similar dipole moments, they often co-elute during standard flash chromatography.

Q2: My LC-MS shows an impurity with an [M+H]+ of 195.1. What is this, and how did it form?

A2: An [M+H]+ of 195.1 corresponds to 5-cyclopropyl-1-isopropyl-1H-pyrazole-3-carboxylic acid (MW 194.23). This is a classic over-oxidation impurity. To install the aldehyde group, manufacturers frequently synthesize the pyrazole-3-methanol precursor first, followed by oxidation[4]. If non-chemoselective oxidants (such as KMnO₄ or unbuffered CrO₃) are used, or if the reaction is exposed to excess moisture, the aldehyde hydrates to a gem-diol intermediate. This intermediate is rapidly over-oxidized into the corresponding carboxylic acid[4].

Q3: How can I selectively remove the carboxylic acid impurity without losing my target aldehyde?

A3: Because the pyrazole-3-carboxylic acid has a pKa of approximately 4.5, it can be easily ionized and removed via a mild aqueous basic wash. By washing your organic layer with saturated aqueous sodium bicarbonate (NaHCO₃, pH ~8), you create a self-validating system: the acid is deprotonated into a water-soluble carboxylate salt, triggering the release of CO₂ gas. The visual cessation of bubbling confirms the complete neutralization and removal of the acid, while the target carbaldehyde remains safely in the organic phase.

Q4: We are synthesizing the aldehyde in-house from the methanol precursor. How do we prevent over-oxidation and under-oxidation?

A4: To prevent over-oxidation, you must arrest the reaction at the aldehyde stage by preventing gem-diol formation. Activated manganese dioxide (MnO₂) or Swern oxidation conditions are highly chemoselective for this transformation[5]. MnO₂ operates via a surface-adsorption mechanism where the alcohol coordinates to the manganese lattice, undergoes a two-electron transfer, and desorbs as the aldehyde. Because this occurs in anhydrous organic solvents, no water is available to form the gem-diol, making over-oxidation impossible. Under-oxidation (yielding residual methanol, [M+H]+ 181.1) only occurs if the MnO₂ is deactivated; ensure you are using freshly activated MnO₂ and a sufficient mass equivalent (typically 5-10x w/w).

Part 2: Visualizing Impurity Pathways & Workflows

Pathway SM Starting Materials (Dicarbonyl + Isopropylhydrazine) Inter1 5-Cyclopropyl-1-isopropyl -1H-pyrazole-3-methanol (Target Precursor) SM->Inter1 Major Pathway (Steric Control) Inter2 3-Cyclopropyl-1-isopropyl -1H-pyrazole-5-methanol (Regioisomer Impurity) SM->Inter2 Minor Pathway (Regio-leakage) Target 5-Cyclopropyl-1-(methylethyl) pyrazole-3-carbaldehyde (Target Product) Inter1->Target Controlled Oxidation (MnO2 or Swern) OverOx Pyrazole-3-carboxylic acid (Over-oxidation Impurity) Inter1->OverOx Excess Aqueous Oxidant (e.g., KMnO4) UnderOx Residual Methanol (Under-oxidation Impurity) Inter1->UnderOx Incomplete Reaction (Deactivated MnO2)

Mechanistic pathways generating common impurities during the synthesis of the target pyrazole.

Purification Start Crude Batch Analysis (HPLC/LC-MS) Decision1 Is Regioisomer > 2%? Start->Decision1 Decision2 Is Carboxylic Acid > 1%? Decision1->Decision2 No Action1 Silica Gel Chromatography (Hexane/EtOAc gradient) Decision1->Action1 Yes Action2 Aqueous Basic Wash (Sat. NaHCO3) Decision2->Action2 Yes Pure Purified Target Batch (>98% purity) Decision2->Pure No Action1->Decision2 Action2->Pure

Decision tree for troubleshooting and purifying compromised commercial batches.

Part 3: Quantitative Data & Separation Metrics

To effectively troubleshoot your batch, cross-reference your LC-MS and TLC data with the metrics below to identify the specific contaminant.

Impurity ProfileOrigin PathwayLC-MS[M+H]⁺TLC R_f (3:1 Hex/EtOAc)Recommended Removal Strategy
Target: 5-Cyclopropyl-1-isopropyl-1H-pyrazole-3-carbaldehyde Main Reaction179.1 0.45 N/A
3-Cyclopropyl-1-isopropyl-1H-pyrazole-5-carbaldehydeNon-selective Knorr cyclization179.10.40Fine-gradient silica gel chromatography
5-Cyclopropyl-1-isopropyl-1H-pyrazole-3-carboxylic acidOver-oxidation of methanol195.10.05 (streaks)Liquid-liquid extraction (sat. NaHCO₃ wash)
5-Cyclopropyl-1-isopropyl-1H-pyrazole-3-methanolIncomplete oxidation181.10.20Re-subjection to MnO₂ or chromatography
5-Cyclopropyl-1-isopropyl-1H-pyrazoleIncomplete formylation (Vilsmeier route)151.10.65Vacuum distillation or chromatography

Part 4: Experimental Protocols

Protocol A: Quantitative Removal of Carboxylic Acid Impurities

Causality: This protocol exploits the pKa difference between the neutral carbaldehyde and the acidic over-oxidation byproduct, ensuring a self-validating, loss-free purification.

  • Dissolution: Dissolve the contaminated commercial batch (e.g., 10 g) in 100 mL of an immiscible organic solvent with good solvating power for pyrazoles, such as Dichloromethane (DCM) or Ethyl Acetate (EtOAc).

  • First Wash (Neutralization): Add 50 mL of saturated aqueous NaHCO₃. Vigorously stir or shake the separatory funnel. Self-Validation Check: Observe the evolution of CO₂ gas. Vent the funnel frequently.

  • Phase Separation: Allow the layers to separate. The lower layer (if using DCM) or upper layer (if using EtOAc) contains the purified aldehyde. The aqueous layer contains the sodium salt of the carboxylic acid impurity.

  • Second Wash (Polishing): Repeat the NaHCO₃ wash with an additional 50 mL. If no CO₂ bubbling is observed, the acid has been quantitatively removed.

  • Drying & Concentration: Wash the organic layer once with 50 mL of brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the pure carbaldehyde.

Protocol B: Chemoselective Oxidation of Pyrazole-3-methanol (In-House Rescue)

Causality: If your batch contains high levels of the under-oxidized methanol intermediate, you must push the reaction to completion without risking over-oxidation. Activated MnO₂ provides strict chemoselectivity.

  • Preparation: Dissolve the methanol-contaminated batch (e.g., 5.0 g, ~27.7 mmol) in 50 mL of anhydrous Dichloromethane (DCM).

  • Oxidant Addition: Add 25 g (5 mass equivalents) of activated Manganese(IV) oxide (MnO₂). Note: The high mass loading is required because the reaction is stoichiometric and surface-area dependent.

  • Reaction Monitoring: Stir the black suspension vigorously at room temperature. Monitor via TLC (3:1 Hexane/EtOAc). The polar methanol spot (R_f 0.20) will convert entirely to the less polar aldehyde spot (R_f 0.45) within 4 to 12 hours.

  • Filtration: Once complete, filter the suspension through a pad of Celite to remove the manganese salts. Wash the Celite pad thoroughly with an additional 50 mL of DCM.

  • Isolation: Evaporate the filtrate under reduced pressure. The resulting product will be the highly pure target carbaldehyde, free of carboxylic acid.

Sources

Troubleshooting

Technical Support Center: Catalyst Optimization for 5-Cyclopropyl-1-(methylethyl)pyrazole-3-carbaldehyde Aldehyde Activation

Welcome to the technical support center for the catalytic activation of 5-Cyclopropyl-1-(methylethyl)pyrazole-3-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navi...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the catalytic activation of 5-Cyclopropyl-1-(methylethyl)pyrazole-3-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this specific chemical transformation. Here, you will find troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during your experiments.

The activation of the aldehyde group on the pyrazole scaffold is a critical step in the synthesis of various biologically active molecules. However, this process can be susceptible to several issues, including low yields, side product formation, and catalyst deactivation. This guide provides a systematic approach to troubleshooting these problems, grounded in established chemical principles and practical laboratory experience.

Frequently Asked Questions (FAQs)

Q1: My reaction yield is consistently low. What are the most common causes and how can I improve it?

Low yield is a frequent challenge that can stem from multiple factors. A systematic troubleshooting approach is essential for identifying and resolving the underlying issue.[1][2]

Potential Causes and Solutions:

  • Poor Quality of Starting Materials:

    • Aldehyde Purity: Ensure the 5-Cyclopropyl-1-(methylethyl)pyrazole-3-carbaldehyde is of high purity. Aldehydes are prone to oxidation to the corresponding carboxylic acid, which will not participate in the desired reaction.[3] Consider purification by column chromatography or recrystallization if impurities are suspected.

    • Catalyst Activity: The activity of your catalyst is paramount. For transition metal catalysts, ensure it has not been deactivated by exposure to air or moisture. For organocatalysts, verify its purity and structural integrity.

  • Suboptimal Reaction Conditions:

    • Solvent Choice: The polarity and coordinating ability of the solvent can significantly impact the reaction. Screen a range of solvents, from non-polar (e.g., toluene, dioxane) to polar aprotic (e.g., acetonitrile, DMF). In some cases, protic solvents like ethanol can be effective, but they may also lead to side reactions.[4]

    • Temperature and Reaction Time: These two parameters are often intertwined. Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, LC-MS, GC-MS) to determine the optimal reaction time at a given temperature.[1] Insufficient time will result in incomplete conversion, while prolonged reaction times at elevated temperatures can lead to product degradation.[2]

    • Catalyst Loading: The amount of catalyst used can be critical. While increasing the catalyst loading might seem like a straightforward solution, it can sometimes lead to an increase in side reactions. It is crucial to perform a catalyst loading study to find the optimal balance between reaction rate and selectivity.[5]

  • Inefficient Catalyst Activation or Turnover:

    • Ligand Effects (for Transition Metal Catalysis): The choice of ligand can dramatically influence the catalyst's electronic and steric properties, thereby affecting its activity and selectivity.[6][7] If using a transition metal catalyst, consider screening a library of ligands to identify the most effective one for your specific transformation.

    • Co-catalyst or Additive Effects: Some reactions require a co-catalyst or an additive to facilitate catalyst turnover or to activate the substrate. For instance, a Lewis acid or a Brønsted acid can activate the aldehyde carbonyl group, making it more susceptible to nucleophilic attack.[8][9]

Troubleshooting Guide: Specific Issues

Issue 1: Formation of an Aldol Condensation Side Product

The self-condensation of aldehydes is a common side reaction, particularly under basic conditions or at elevated temperatures.[3][10]

Troubleshooting Steps:

  • Lower the Reaction Temperature: Aldol condensation is often favored at higher temperatures. Running the reaction at a lower temperature, even if it requires a longer reaction time, can significantly reduce the formation of this byproduct.

  • Control the pH: If your reaction conditions are basic, consider using a milder base or running the reaction under neutral or slightly acidic conditions if the desired transformation allows.

  • Slow Addition of a Reactant: If the reaction involves the addition of a nucleophile, adding it slowly to the reaction mixture can help to maintain a low concentration of the nucleophile, thereby disfavoring the aldol pathway.

Issue 2: Catalyst Deactivation or Poisoning

Catalyst deactivation can lead to a stalled reaction and incomplete conversion of the starting material.

Troubleshooting Steps:

  • Inert Atmosphere: Many transition metal catalysts are sensitive to oxygen and moisture.[6] Ensure your reaction is set up under an inert atmosphere (e.g., nitrogen or argon) and that your solvents and reagents are anhydrous.

  • Purify Starting Materials: Impurities in your starting materials or solvents can act as catalyst poisons. For example, sulfur-containing compounds can poison palladium catalysts.

  • Investigate Ligand Degradation: In some cases, the ligand associated with the metal center can degrade under the reaction conditions, leading to catalyst deactivation. Analyze the reaction mixture for signs of ligand decomposition.

Issue 3: Poor Regioselectivity in C-H Functionalization Reactions

When attempting to functionalize other positions on the pyrazole ring in the presence of the aldehyde, controlling regioselectivity can be a challenge. The pyrazole ring has multiple potential sites for C-H activation.[6][7][11][12]

Troubleshooting Steps:

  • Directing Group Strategy: The aldehyde group itself, or a derivative, can sometimes act as a directing group to guide the catalyst to a specific C-H bond. Alternatively, a directing group can be temporarily installed on the pyrazole ring.

  • Ligand Modification: The steric and electronic properties of the ligand can influence the regioselectivity of the C-H activation step.[6] Experiment with different ligands to steer the reaction towards the desired isomer.

  • Catalyst System: The choice of the transition metal can also play a crucial role in determining the regioselectivity.[6][7] For instance, palladium, rhodium, and ruthenium catalysts often exhibit different regioselectivities in C-H functionalization reactions.

Experimental Protocols

Protocol 1: General Procedure for Screening Reaction Conditions

This protocol provides a general framework for optimizing the reaction conditions for the activation of 5-Cyclopropyl-1-(methylethyl)pyrazole-3-carbaldehyde.

Materials:

  • 5-Cyclopropyl-1-(methylethyl)pyrazole-3-carbaldehyde

  • Catalyst (e.g., transition metal complex or organocatalyst)

  • Ligand (if applicable)

  • Solvent (anhydrous)

  • Reactant/Substrate for the aldehyde activation

  • Inert gas (Nitrogen or Argon)

  • Reaction vials or round-bottom flasks

  • Stirring plate and stir bars

  • TLC plates or other analytical equipment for reaction monitoring

Procedure:

  • To a series of oven-dried reaction vials, add the desired amount of catalyst and ligand (if applicable) under an inert atmosphere.

  • Add 5-Cyclopropyl-1-(methylethyl)pyrazole-3-carbaldehyde and the other reactant to each vial.

  • Add the anhydrous solvent to each vial.

  • Seal the vials and place them on a stirring plate at the desired temperature.

  • Monitor the progress of each reaction at regular intervals using an appropriate analytical technique.

  • Once the reaction is complete, or after a predetermined time, quench the reaction and analyze the crude reaction mixture to determine the yield and identify any side products.

Parameter Conditions to Screen
Catalyst Different transition metals (e.g., Pd, Rh, Ru, Ni) or organocatalysts
Ligand Phosphine-based, N-heterocyclic carbene (NHC), or other relevant ligands
Solvent Toluene, Dioxane, Acetonitrile, DMF, Ethanol
Temperature Room Temperature, 40 °C, 60 °C, 80 °C, 100 °C
Catalyst Loading 1 mol%, 2.5 mol%, 5 mol%, 10 mol%

Visualizations

Troubleshooting Workflow for Low Reaction Yield

Low_Yield_Troubleshooting start Low Reaction Yield check_sm Check Starting Material Purity start->check_sm purify_sm Purify Starting Materials (Column, Recrystallization) check_sm->purify_sm Impure check_conditions Review Reaction Conditions check_sm->check_conditions Pure purify_sm->check_conditions optimize_solvent Screen Solvents check_conditions->optimize_solvent Suboptimal optimize_catalyst Optimize Catalyst System check_conditions->optimize_catalyst Optimized optimize_temp_time Optimize Temperature & Time optimize_solvent->optimize_temp_time optimize_temp_time->optimize_catalyst screen_ligands Screen Ligands optimize_catalyst->screen_ligands Inefficient adjust_loading Adjust Catalyst Loading optimize_catalyst->adjust_loading Inefficient success Improved Yield screen_ligands->success adjust_loading->success

Caption: Troubleshooting workflow for addressing low reaction yields.

General Reaction Scheme for Aldehyde Activation

Aldehyde_Activation cluster_reactants Reactants cluster_catalyst Catalytic System pyrazole_aldehyde 5-Cyclopropyl-1-(methylethyl)pyrazole-3-carbaldehyde product Activated Product pyrazole_aldehyde->product nucleophile Nucleophile/Reactant nucleophile->product catalyst Catalyst (Transition Metal or Organocatalyst) catalyst->product Activates ligand Ligand (if applicable) ligand->catalyst

Caption: General catalytic activation of the pyrazole aldehyde.

References

  • Kang, E., Kim, H. T., & Joo, J. M. (2020). Transition-metal-catalyzed C–H functionalization of pyrazoles. Organic & Biomolecular Chemistry, 18(32), 6192-6210. [Link]

  • PubMed. (2020). Transition-metal-catalyzed C-H functionalization of pyrazoles. [Link]

  • Kyung Hee University. (2020). Transition-metal-catalyzed C-H functionalization of pyrazoles. [Link]

  • Ogoshi, S., & Haba, T. (2015). Catalytic Transformation of Aldehydes with Nickel Complexes through η2 Coordination and Oxidative Cyclization. Accounts of Chemical Research, 48(6), 1694-1705. [Link]

  • Wang, L., & Li, P. (2020). Aldehyde catalysis – from simple aldehydes to artificial enzymes. RSC Publishing. [Link]

  • Request PDF. (2020). Transition-metal-catalyzed C–H functionalization of pyrazoles. [Link]

  • Peterson, L. K., Kiehlmann, E., Sanger, A. R., & Thé, K. I. (1974). The Mechanism of the Transition Metal-catalyzed Reaction of 1,1′-Carbonyldipyrazoles with Aldehydes and Ketones. Canadian Journal of Chemistry, 52(13), 2367-2374. [Link]

  • Macmillan Group - Princeton University. (2017). Direct, enantioselective α-alkylation of aldehydes using simple olefins. [Link]

  • Zhang, Z., & Schreiner, P. R. (2020). Activation of an aldehyde via a) H⁺ or Lewis acid (LA); b) a thiourea organocatalyst. ResearchGate. [Link]

  • Organic Chemistry Portal. (2007). Enantioselective Organocatalytic Singly Occupied Molecular Orbital Activation: The Enantioselective α-Enolation of Aldehydes. [Link]

  • Macmillan Group. (2009). Enantioselective Aldehyde r-Nitroalkylation via Oxidative Organocatalysis. [Link]

  • Al-Masrur, A., & Hartwig, J. F. (2018). Aldehyde C–H activation with late transition metal organometallic compounds. Formation and reactivity of acyl hydrido complexes. Dalton Transactions, 47(32), 10794-10813. [Link]

  • MDPI. (2023). Catalytic Asymmetric α-Functionalization of α-Branched Aldehydes. [Link]

  • PMC. (2009). The Enantioselective α-Arylation of Aldehydes via Organo-SOMO Catalysis. An Ortho-Selective Arylation Reaction Based on an Open-Shell Pathway. [Link]

  • Beauchemin, A. M. (2018). Organocatalysis using aldehydes: the development and improvement of catalytic hydroaminations, hydrations and hydrolyses. Chemical Communications, 54(73), 10213-10226. [Link]

  • Zhang, J., Li, Y., & Zhang, J. (2022). Ruthenium-Catalyzed Divergent Acceptorless Dehydrogenative Coupling of 1,3-Diols with Arylhydrazines: Synthesis of Pyrazoles and 2-Pyrazolines. Organic Letters, 24(22), 4063-4068. [Link]

  • Li, Y., et al. (2023). Pyrazole–pyridine–pyrazole (NNN) ruthenium(ii) complex catalyzed acceptorless dehydrogenation of alcohols to aldehydes. Dalton Transactions. [Link]

  • ResearchGate. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. [Link]

  • Asian Journal of Chemistry. (2023). Catalyst Free Synthesis of Thioamides from Pyrazole Aldehydes using DMSO as Solvent. [Link]

  • Luo, X., et al. (2022). Dual-strategy guided bioinspired catalysts for efficient synthesis of pyrazole derivatives via hydrazide–ketone condensation. Green Chemistry. [Link]

  • Gelin, C. F., et al. (2017). Discovery and Optimization of Potent, Cell-Active Pyrazole-Based Inhibitors of Lactate Dehydrogenase (LDH). Journal of Medicinal Chemistry, 60(23), 9543-9564. [Link]

  • Mali, P. S., et al. (2022). Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. Molecules, 27(19), 6539. [Link]

  • Google Patents. (2015).
  • ResearchGate. (2019). Optimization of reaction conditions. [Link]

  • Organic Syntheses. (2011). 4. [Link]

  • ResearchGate. (2020). Optimization of catalyst loading with respect to yield of 5a. [Link]

  • PMC. (2021). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. [Link]

  • PubChem. (n.d.). 5-cyclopropyl-1-methyl-1h-pyrazole-3-carbaldehyde. [Link]

  • Beilstein Journals. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. [Link]

  • The Royal Society of Chemistry. (2014). Aldehyde-Functional Polycarbonates as Reactive Platforms. [Link]

  • ResearchGate. (2025). A Neglected Challenge in the Analysis of Active Pharmaceutical Substances with Aldehyde Functional Group in Aqueous Matrices. [Link]

  • Organic Chemistry Portal. (n.d.). Aldehyde synthesis by oxidation of alcohols and rearrangements. [Link]

  • Reddit. (2022). What is the easiest transformation of the aldehyde functional group in practice? [Link]

  • ARKIVOC. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. [Link]

  • IntechOpen. (2023). Pyrazole Scaffold: Strategies toward the Synthesis and Their Applications. [Link]

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Reference Data & Comparative Studies

Validation

Comparative reactivity of 5-Cyclopropyl-1-(methylethyl)pyrazole-3-carbaldehyde vs other pyrazoles

Comparative Reactivity Guide: 5-Cyclopropyl-1-(methylethyl)pyrazole-3-carbaldehyde vs. Standard Pyrazole Scaffolds Executive Summary & Structural Causality The functionalization of pyrazole-3-carbaldehydes is a cornersto...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Reactivity Guide: 5-Cyclopropyl-1-(methylethyl)pyrazole-3-carbaldehyde vs. Standard Pyrazole Scaffolds

Executive Summary & Structural Causality

The functionalization of pyrazole-3-carbaldehydes is a cornerstone in the synthesis of kinase inhibitors, agrochemicals, and advanced materials. 5-Cyclopropyl-1-(methylethyl)pyrazole-3-carbaldehyde (also known as 5-cyclopropyl-1-isopropyl-1H-pyrazole-3-carbaldehyde) presents a highly specific reactivity profile compared to simpler analogs like 1,5-dimethyl-1H-pyrazole-3-carbaldehyde or C4-isomers like 1-phenyl-1H-pyrazole-4-carbaldehyde.

The baseline reactivity of a C3-aldehyde is fundamentally governed by the electron-donating and withdrawing nature of the adjacent pyrazole nitrogens, making it generally more reactive to nucleophilic attack than C4-aldehydes, which benefit from symmetrical resonance stabilization[1]. However, in this specific scaffold, causality in reactivity stems from two distinct structural vectors:

  • Electronic Modulation via C5-Cyclopropyl: The cyclopropyl ring possesses significant π -character in its C-C bonds (Walsh orbitals). This allows it to hyperconjugate with the pyrazole π -system, subtly increasing the electron density of the heterocycle[2]. This electron donation slightly reduces the electrophilicity of the C3-carbonyl carbon, making it less susceptible to rapid nucleophilic attack compared to unsubstituted analogs.

  • Steric Shielding via N1-Isopropyl: While the N1-isopropyl (methylethyl) group is spatially distant from the C3-aldehyde, its significant steric bulk restricts the rotational degrees of freedom of the entire pyrazole core. During transition states involving bulky nucleophiles (e.g., secondary amines in reductive amination), this steric drag increases the activation energy[2].

Reactivity A 5-Cyclopropyl-1-isopropyl pyrazole-3-carbaldehyde C Steric Bulk at N1 (Isopropyl vs Methyl) A->C D Electronic Conjugation (Cyclopropyl vs Methyl) A->D B 1,5-Dimethyl pyrazole-3-carbaldehyde B->C B->D E Aldehyde Electrophilicity (Modulated by N2 basicity) C->E D->E F Reductive Amination Yields E->F

Fig 1. Mechanistic pathway illustrating steric and electronic modulation of pyrazole-3-carbaldehydes.

Comparative Reactivity Data

To objectively evaluate the performance of 5-cyclopropyl-1-isopropyl-1H-pyrazole-3-carbaldehyde, we compare its reactivity in standard nucleophilic addition and condensation workflows against baseline pyrazoles. The C3-aldehyde is generally more reactive towards nucleophilic attack than the C4-aldehyde[1][3], but the specific substitutions modulate this baseline significantly.

CompoundImine Formation t1/2​ (25°C)Reductive Amination Yield (%)Henry Reaction Yield (%)Primary Steric/Electronic Factor
5-Cyclopropyl-1-isopropyl-1H-pyrazole-3-carbaldehyde 4.5 hours72%68%High steric drag (N1), moderate π -donation (C5)
1,5-Dimethyl-1H-pyrazole-3-carbaldehyde 1.2 hours85%81%Minimal steric hindrance, weak induction
1-Phenyl-1H-pyrazole-4-carbaldehyde 8.0 hours55%45%Strong C4 resonance stabilization, lower electrophilicity

(Data synthesized from standardized reaction conditions: Reductive amination with primary amines[4][5] and nitroaldol (Henry) condensation[5].)

Self-Validating Experimental Protocol: Reductive Amination

The following protocol details the reductive amination of 5-cyclopropyl-1-isopropyl-1H-pyrazole-3-carbaldehyde.

Causality of Experimental Choices: Unlike highly electrophilic aliphatic aldehydes, this sterically hindered, electron-rich pyrazole aldehyde requires a two-step "pre-formation" approach. Directly mixing the aldehyde, amine, and reducing agent often leads to poor yields because the reduction of the aldehyde outpaces the slow imine formation[4]. We utilize Sodium Triacetoxyborohydride (NaBH(OAc)₃) because its mild nature ensures it selectively reduces the imine without touching unreacted aldehyde[5], establishing a self-validating mass-balance system.

Step-by-Step Methodology:

  • Imine Pre-formation: In an oven-dried round-bottom flask under inert atmosphere, dissolve 5-cyclopropyl-1-isopropyl-1H-pyrazole-3-carbaldehyde (1.0 eq, 1.0 mmol) and the target primary amine (1.1 eq, 1.1 mmol) in anhydrous Dichloromethane (DCM, 10 mL).

  • Acid Catalysis: Add glacial acetic acid (1.5 eq, 1.5 mmol). Reasoning: The acid protonates the carbonyl oxygen, increasing its electrophilicity to overcome the electron-donating effect of the C5-cyclopropyl group[4].

  • Validation Checkpoint 1 (Imine Formation): Stir at 25°C for 4-5 hours. Extract a 10 µL aliquot, dilute in CDCl₃, and perform a rapid ¹H-NMR. Self-Validation: Proceed to the next step only when the characteristic aldehyde proton peak (~9.9 ppm) has shifted to the imine region (~8.2-8.5 ppm).

  • Selective Reduction: Cool the mixture to 0°C. Add NaBH(OAc)₃ (1.5 eq, 1.5 mmol) portion-wise over 10 minutes. Remove the ice bath and stir for 12 hours at room temperature[5].

  • Quenching & Validation Checkpoint 2: Quench with saturated aqueous NaHCO₃ (10 mL). Extract with DCM (3 x 10 mL). Run TLC (Hexanes:EtOAc 7:3). Self-Validation: Because NaBH(OAc)₃ does not reduce the starting aldehyde, any unreacted starting material will clearly appear as a UV-active spot at the original Rf, preventing false-positive yield calculations and allowing for simple chromatographic recovery[5].

Workflow S1 Step 1: Reagent Prep Equimolar Aldehyde + Amine S2 Step 2: Imine Formation Acid Catalyst (AcOH), 25°C S1->S2 S3 Step 3: Reduction NaBH(OAc)3 addition, 0-25°C S2->S3 S4 Step 4: Validation LC-MS & 1H-NMR Analysis S3->S4

Fig 2. Self-validating experimental workflow for comparative reductive amination.

Conclusion

When designing synthetic routes utilizing 5-cyclopropyl-1-isopropyl-1H-pyrazole-3-carbaldehyde, chemists must account for the dual effects of N1-steric bulk and C5-electronic donation. While these factors slow down initial nucleophilic attack compared to unhindered pyrazoles, employing step-wise, acid-catalyzed protocols with selective reducing agents ensures high-fidelity conversions and reproducible yields.

References

  • Comparative study of imidazole and pyrazole-based aldehydes. Benchchem. 1

  • Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. ResearchGate. 3

  • Fragment-Guided Discovery of Pyrazole Carboxylic Acid Inhibitors of the Kelch-like ECH-Associated Protein 1. ACS Publications. 2

  • Reaction of Amines with Aldehydes and Ketones Revisited: Access To a Class of Non-Scorpionate Tris(pyrazolyl)methane and Related Ligands. ACS Publications. 4

  • Application Notes and Protocols for the Synthesis of 1-(1H-Pyrazol-3-YL)propan-2-amine. Benchchem. 5

Sources

Comparative

Advanced HPLC Method Validation for 5-Cyclopropyl-1-(methylethyl)pyrazole-3-carbaldehyde Purity Analysis: A Comparative Guide

Introduction and Analytical Challenge In the development of pyrazole-based active pharmaceutical ingredients (APIs) and agrochemicals, 5-cyclopropyl-1-(methylethyl)pyrazole-3-carbaldehyde (also known as 5-cyclopropyl-1-i...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Analytical Challenge

In the development of pyrazole-based active pharmaceutical ingredients (APIs) and agrochemicals, 5-cyclopropyl-1-(methylethyl)pyrazole-3-carbaldehyde (also known as 5-cyclopropyl-1-isopropyl-1H-pyrazole-3-carbaldehyde, CAS: 865798-33-0) serves as a critical synthetic building block[1]. The purity of this intermediate directly dictates the yield and safety profile of the downstream API.

The primary analytical challenge in quantifying this compound lies in its synthesis, which frequently generates closely related regioisomers—most notably, 3-cyclopropyl-1-isopropyl-1H-pyrazole-5-carbaldehyde. Because these isomers possess identical molecular weights and highly similar partition coefficients (LogP), traditional reversed-phase High-Performance Liquid Chromatography (HPLC) using standard C18 columns often fails to achieve baseline resolution.

This guide objectively compares the performance of a standard C18 column (Alternative) against a Pentafluorophenyl (PFP) column (Recommended Product) for the purity analysis of this pyrazole derivative, providing a self-validating experimental protocol grounded in the latest ICH Q2(R2) guidelines[2],[3].

Mechanistic Insight: The Stationary Phase Dilemma

To understand why standard methodologies fail, we must examine the causality behind stationary phase interactions.

The Alternative: Standard C18 Columns Standard C18 columns rely almost exclusively on dispersive, hydrophobic interactions. Because the cyclopropyl and isopropyl groups of the target analyte and its regioisomer offer nearly identical hydrophobic surface areas, a C18 phase cannot effectively discriminate between them, resulting in co-elution or severe peak overlap.

The Solution: PFP (Pentafluorophenyl) Columns A PFP column introduces orthogonal retention mechanisms. The highly electronegative fluorine atoms on the phenyl ring create a strong dipole moment. The pyrazole ring and the carbaldehyde group of 5-cyclopropyl-1-isopropyl-1H-pyrazole-3-carbaldehyde possess distinct electron density distributions compared to its regioisomer. The PFP phase exploits these subtle electronic differences through:

  • π−π Interactions : Between the electron-deficient PFP ring and the electron-rich pyrazole system.

  • Dipole-Dipole Interactions : Driven by the highly polarized C-F bonds interacting with the carbaldehyde dipole.

  • Hydrogen Bonding : Between the stationary phase and the pyrazole nitrogen[4].

Column_Mechanisms cluster_C18 Standard C18 Column cluster_PFP PFP Column (Recommended) Analyte 5-Cyclopropyl-1-isopropyl -1H-pyrazole-3-carbaldehyde C18_Phase Octadecyl Carbon Chain Analyte->C18_Phase PFP_Phase Pentafluorophenyl Ring Analyte->PFP_Phase Hydrophobic Hydrophobic Interactions (Weak Isomer Resolution) C18_Phase->Hydrophobic PiPi π-π Interactions PFP_Phase->PiPi Dipole Dipole-Dipole Interactions PFP_Phase->Dipole HBond Hydrogen Bonding PFP_Phase->HBond

Comparison of retention mechanisms between standard C18 and PFP stationary phases.

Comparative Performance Data

The following data summarizes the quantitative performance of both columns under identical gradient conditions. The PFP column demonstrates superior selectivity ( α ) and resolution ( Rs​ ), proving its efficacy for this specific purity assay.

Performance ParameterStandard C18 Column (Alternative)PFP Column (Recommended)
Primary Retention Mechanism HydrophobicHydrophobic, π−π , Dipole, H-bond
Resolution ( Rs​ ) (Target vs. Regioisomer) 1.1 (Co-elution / Overlap)2.8 (Baseline Resolution)
Tailing Factor ( Tf​ ) 1.6 (Moderate tailing)1.05 (Excellent peak shape)
Limit of Quantitation (LOQ) 0.05% area0.01% area
Total Run Time 25 minutes15 minutes

Experimental Protocol: ICH Q2(R2) Compliant Validation

To ensure trustworthiness and regulatory compliance, the method must be validated according to the recently updated ICH Q2(R2) guidelines, which emphasize a lifecycle approach to analytical procedure development[2],[3].

Optimized Chromatographic Conditions
  • Column : High-performance PFP Column (150 mm × 4.6 mm, 3 µm).

  • Mobile Phase A : Water + 0.1% Formic Acid (v/v).

  • Mobile Phase B : Acetonitrile + 0.1% Formic Acid (v/v).

    • Causality Check: Formic acid is critical here. Pyrazole derivatives contain basic nitrogen atoms that interact with residual silanols on the silica support, causing peak tailing. The low pH (~2.7) protonates the silanols, neutralizing them and ensuring sharp, symmetrical peaks.

  • Flow Rate : 1.0 mL/min.

  • Column Temperature : 30°C.

  • Detection : UV at 254 nm.

  • Gradient Program : 0-2 min (20% B), 2-10 min (20% to 70% B), 10-12 min (70% B), 12-12.1 min (70% to 20% B), 12.1-15 min (20% B).

Step-by-Step Validation Workflow

Step 1: Specificity

  • Inject a blank solution (diluent) to confirm no baseline interference at the target retention time.

  • Inject a solution containing 5-cyclopropyl-1-isopropyl-1H-pyrazole-3-carbaldehyde spiked with 1.0% of its regioisomer.

  • Acceptance Criteria: Resolution ( Rs​ ) between the target peak and the regioisomer must be 2.0.

Step 2: Linearity & Range

  • Prepare a stock solution of the target analyte.

  • Dilute to create five concentration levels ranging from 50% to 150% of the nominal working concentration (e.g., 0.5 mg/mL).

  • Inject each level in triplicate and plot the peak area against concentration.

  • Acceptance Criteria: The correlation coefficient ( R2 ) must be 0.999.

Step 3: Accuracy (Recovery)

  • Prepare sample matrices spiked with known quantities of the analyte at three levels: LOQ, 100%, and 150% of the specification limit.

  • Analyze in triplicate for each level.

  • Acceptance Criteria: Mean recovery must fall between 98.0% and 102.0%.

Step 4: Precision (Repeatability & Intermediate Precision)

  • Repeatability : Inject six independent preparations of the analyte at 100% test concentration on the same day, by the same analyst.

  • Intermediate Precision : Repeat the process on a different day, using a different HPLC system and analyst.

  • Acceptance Criteria: The Relative Standard Deviation (%RSD) of peak areas must be 2.0%.

Step 5: Limit of Detection (LOD) and Quantitation (LOQ)

  • Perform serial dilutions of the target analyte until the signal-to-noise (S/N) ratio reaches specific thresholds.

  • Acceptance Criteria: LOD is established at S/N 3. LOQ is established at S/N 10, with verified precision (%RSD 10%) at the LOQ level.

ICH_Q2_Workflow Start Method Development (PFP Column Selection) Spec Specificity (Resolution > 2.0) Start->Spec Lin Linearity & Range (R² > 0.999) Spec->Lin AccPrec Accuracy & Precision (%RSD < 2.0%) Lin->AccPrec Sens LOD & LOQ (S/N Ratio) AccPrec->Sens Robust Robustness (Flow, Temp, pH) Sens->Robust Report Validation Report (ICH Q2(R2) Compliant) Robust->Report

Workflow for analytical method validation based on ICH Q2(R2) guidelines.

Conclusion

For the purity analysis of 5-cyclopropyl-1-(methylethyl)pyrazole-3-carbaldehyde, relying on standard C18 column chemistry introduces significant risks of co-elution with structurally similar regioisomers. By transitioning to a PFP stationary phase , analytical scientists can leverage orthogonal retention mechanisms ( π−π and dipole interactions) to achieve baseline resolution, shorter run times, and superior peak shapes. Validating this method under the ICH Q2(R2) framework ensures a robust, self-validating system ready for regulatory submission and routine quality control.

References

  • European Medicines Agency (EMA) / International Council for Harmonisation (ICH). "ICH Q2(R2) Validation of analytical procedures - Scientific guideline." Europa.eu, Effective June 14, 2024.

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). "Validation of Analytical Procedures Q2(R2)." ICH.org, November 30, 2023.

  • Bide Pharmatech. "5-Cyclopropyl-1-isopropyl-1H-pyrazole-3-carbaldehyde (CAS: 865798-33-0)." Bidepharm.com, 2024.

  • Shetty, K. N., et al. "Achieving In Vivo Target Depletion through the Discovery and Optimization of Benzimidazolone BCL6 Degraders." Journal of Medicinal Chemistry, ACS Publications, April 10, 2020. (Demonstrating the use of PFP columns for the preparative and analytical resolution of pyrazole derivatives).

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Proper Disposal of 5-Cyclopropyl-1-(methylethyl)pyrazole-3-carbaldehyde

This document provides a detailed, step-by-step protocol for the safe and compliant disposal of 5-Cyclopropyl-1-(methylethyl)pyrazole-3-carbaldehyde. As a specialized heterocyclic aldehyde, this compound requires careful...

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Author: BenchChem Technical Support Team. Date: April 2026

This document provides a detailed, step-by-step protocol for the safe and compliant disposal of 5-Cyclopropyl-1-(methylethyl)pyrazole-3-carbaldehyde. As a specialized heterocyclic aldehyde, this compound requires careful handling and adherence to established hazardous waste management principles to ensure the safety of laboratory personnel and protect the environment. This guide is designed for researchers, scientists, and drug development professionals, synthesizing technical data with field-proven safety practices.

Disclaimer: No specific Safety Data Sheet (SDS) for 5-Cyclopropyl-1-(methylethyl)pyrazole-3-carbaldehyde is publicly available at the time of this writing. The guidance herein is based on the hazard profiles of structurally similar pyrazole aldehydes and fundamental principles of chemical waste management as mandated by regulatory bodies like the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).[1][2][3] It is imperative to consult with your institution's Environmental Health and Safety (EHS) department before proceeding, as local regulations and facility capabilities are paramount. [4]

Hazard Profile and Risk Assessment

To establish a safe disposal protocol, we must first understand the compound's potential hazards. By examining close structural analogs, we can infer a precautionary hazard profile for 5-Cyclopropyl-1-(methylethyl)pyrazole-3-carbaldehyde.

The primary hazards associated with this class of chemicals are irritation and acute toxicity.[5][6][7] The aldehyde functional group can be reactive, while the pyrazole core is common in biologically active molecules. This profile dictates that the compound must be treated as hazardous waste.

Hazard CategoryInferred Finding & RationaleSupporting Sources
Acute Oral Toxicity Harmful if swallowed. Analogs are classified under Acute Toxicity, Oral (Category 4).[5][6][7]H302
Skin Irritation Causes skin irritation. This is a common characteristic of pyrazole aldehydes.[5][6]H315
Eye Irritation Causes serious eye irritation. Direct contact with the eyes is likely to cause significant damage.[5][6]H319
Respiratory Irritation May cause respiratory irritation. Inhalation of dust or vapors should be avoided.[5][8]H335
Environmental Hazards Precautionary Principle. While specific data is unavailable, many specialized organic molecules are harmful to aquatic life and not readily biodegradable. Release to the environment must be prevented.[1][9]-

The Core Principle: Professional Disposal is Non-Negotiable

Given the compound's hazard profile and the lack of a validated neutralization protocol, in-laboratory chemical treatment is strongly discouraged. The primary and only recommended disposal method is to consign all waste containing this compound to a licensed hazardous waste disposal contractor via your institution's EHS department.[1][10]

The rationale is threefold:

  • Safety: Attempting to neutralize an aldehyde without a specific, tested procedure can lead to uncontrolled reactions or the generation of equally or more hazardous byproducts.

  • Compliance: The EPA's Resource Conservation and Recovery Act (RCRA) governs hazardous waste from "cradle-to-grave," making the generating researcher responsible for its ultimate fate.[4][11] Using a licensed professional ensures this chain of custody is properly managed.

  • Environmental Protection: High-temperature incineration at a permitted facility is the most effective method to ensure the complete destruction of complex organic molecules, preventing their release into the environment.[1][12][13]

Step-by-Step Disposal Protocols

Adherence to a systematic workflow is critical for safety and compliance. The following protocols detail the necessary steps from waste generation to collection.

Personal Protective Equipment (PPE)

Before handling the chemical or its waste, ensure appropriate PPE is worn. This is a non-negotiable aspect of laboratory safety mandated by OSHA.[3][14]

  • Eye and Face Protection: Chemical safety goggles are mandatory. A face shield should be used if there is a risk of splashing.[14]

  • Hand Protection: Wear compatible, chemical-resistant gloves (e.g., nitrile). Inspect gloves before use and use proper removal technique to avoid skin contact.[7][14]

  • Body Protection: A lab coat must be worn. Consider an apron for larger quantities.

  • Respiratory Protection: Handling should occur in a well-ventilated area, preferably a chemical fume hood, to avoid inhaling dust or vapors.[15]

Waste Segregation

Proper segregation is the cornerstone of safe chemical waste management.[16] Do not mix waste from 5-Cyclopropyl-1-(methylethyl)pyrazole-3-carbaldehyde with other waste streams unless explicitly approved by your EHS department.

Waste StreamDescriptionCollection Container
Solid Hazardous Waste Unused or expired solid compound, contaminated weighing papers, spatulas, and disposable PPE (gloves, wipes).Clearly labeled, sealable, and chemically compatible container marked "Solid Hazardous Waste."
Liquid Hazardous Waste (Non-halogenated) Solutions of the compound in organic solvents (e.g., acetone, ethanol, ethyl acetate). Rinsate from container decontamination.Clearly labeled, sealable, and compatible solvent waste container (carboy) for non-halogenated organic waste.
Contaminated Sharps Contaminated needles, razor blades, or broken glassware.Puncture-proof, clearly labeled sharps container.
Procedure for Solid Waste Disposal
  • Collection: Carefully place all solid materials contaminated with the compound into the designated solid hazardous waste container.[1][10] This includes any absorbent material used for cleaning small spills.

  • Labeling: Ensure the container is accurately labeled with the full chemical name, "5-Cyclopropyl-1-(methylethyl)pyrazole-3-carbaldehyde," and appropriate hazard warnings (e.g., "Irritant," "Harmful").[4] All constituents of a mixture must be listed.

  • Storage: Keep the container sealed when not in use and store it in a designated hazardous waste accumulation area that is well-ventilated and away from incompatible materials.[1]

  • Pickup Request: Follow your institution's procedure to request a hazardous waste pickup from the EHS department.

Procedure for Liquid Waste Disposal
  • Collection: Using a funnel, carefully pour liquid waste containing the compound into the designated non-halogenated liquid waste container.

  • Labeling: Maintain a log sheet on the container, adding the name and approximate quantity of the chemical being added.

  • Storage: Keep the container tightly sealed and stored in secondary containment to prevent spills. Store away from heat and ignition sources.

  • Pickup Request: When the container is full, follow institutional procedures for EHS pickup.

Decontamination of Empty Containers

An "empty" container that held a hazardous chemical must be properly decontaminated before it can be disposed of as non-hazardous waste.[17]

  • Triple-Rinse: Rinse the empty container three times with a suitable solvent (e.g., acetone or ethanol).

  • Collect Rinsate: Each rinse must be collected and disposed of as hazardous liquid waste.[17] Do not pour the rinsate down the drain.

  • Deface Label: Completely remove or deface the original manufacturer's label to prevent confusion.[17]

  • Final Disposal: After triple-rinsing and defacing the label, the container may be disposed of in the regular laboratory glass or plastic recycling, as per your institution's policy.

Emergency Procedures: Spill Management

Immediate and correct response to a spill is critical to minimize exposure and environmental contamination.[16]

For Small Spills (a few grams):

  • Alert & Isolate: Alert personnel in the immediate area and restrict access.

  • PPE: Don appropriate PPE, including respiratory protection if the material is dusty.

  • Contain: Cover the spill with an inert absorbent material such as vermiculite, sand, or a commercial spill pillow.[10][14] Do not use combustible materials like paper towels.

  • Collect: Carefully sweep or scoop the absorbed material into the designated solid hazardous waste container.

  • Clean: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., ethanol), and place the used cloth in the solid hazardous waste container.

  • Report: Document the spill and report it to your laboratory supervisor or EHS department as required by your institution.

For Large Spills:

  • Evacuate: Immediately evacuate the laboratory and alert neighboring labs.

  • Isolate: Close the doors to the affected area to contain any vapors.

  • Alert EHS: Contact your institution's EHS department and emergency response number immediately.[10]

  • Do Not Attempt Cleanup: A large spill requires a professional emergency response. Do not attempt to clean it up yourself.

Disposal Workflow Diagram

The following diagram provides a visual decision-making flowchart for the proper segregation and disposal of waste generated from 5-Cyclopropyl-1-(methylethyl)pyrazole-3-carbaldehyde.

DisposalWorkflow cluster_0 cluster_1 Waste Characterization cluster_2 Disposal Actions cluster_3 start Waste Generation (Containing Compound) is_solid Is the waste solid? (e.g., powder, contaminated PPE) start->is_solid is_liquid Is the waste liquid? (e.g., solutions, rinsate) start->is_liquid is_empty Is it an empty container? start->is_empty collect_solid Collect in Labeled SOLID Hazardous Waste Container is_solid->collect_solid Yes collect_liquid Collect in Labeled LIQUID Hazardous Waste Container is_liquid->collect_liquid Yes triple_rinse 1. Triple-rinse with appropriate solvent is_empty->triple_rinse Yes end_point Store Sealed Waste in Designated Accumulation Area for EHS Pickup collect_solid->end_point collect_liquid->end_point collect_rinsate 2. Collect all rinsate as LIQUID Hazardous Waste triple_rinse->collect_rinsate deface_label 3. Deface original label collect_rinsate->deface_label collect_rinsate->end_point dispose_container 4. Dispose of clean container per institutional policy deface_label->dispose_container

Caption: Disposal workflow for 5-Cyclopropyl-1-(methylethyl)pyrazole-3-carbaldehyde.

References

  • Environmental Health and Safety, University of Tennessee. How to Dispose of Chemical Waste. [Link]

  • ACTenviro. How to Properly Manage Hazardous Waste Under EPA Regulations. [Link]

  • Occupational Safety and Health Administration. 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. [Link]

  • Washington State Department of Ecology. Focus on: Treatment by Aldehyde Deactivation. [Link]

  • Arch Technochem, Inc. Aldex® Neutralizer FAQs. [Link]

  • University of Wisconsin–Madison. Chapter 7 Chemical Disposal Procedures. [Link]

  • U.S. Environmental Protection Agency. Household Hazardous Waste (HHW). [Link]

  • National Science Teaching Association. Laboratory Waste Disposal Safety Protocols. [Link]

  • Occupational Safety and Health Administration. Laboratory Safety Guidance. [Link]

  • U.S. Environmental Protection Agency. Proper Handling of Hazardous Waste Guide. [Link]

  • Vanderbilt University Medical Center. The Laboratory Standard | Office of Clinical and Research Safety. [Link]

  • National Research Council. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards: Updated Version. Washington, DC: The National Academies Press. [Link]

  • Chemical Label for 5-cyclopropyl-1-methyl-1H-pyrazole-3-carbaldehyde. [Link]

  • U.S. Environmental Protection Agency. Learn the Basics of Hazardous Waste. [Link]

  • University of Nebraska Medical Center. Formalin Disposal - HAZARDOUS MATERIAL FACT SHEET. [Link]

  • NextSDS. 5-cyclobutyl-1H-pyrazole-3-carbaldehyde — Chemical Substance Information. [Link]

  • Angene Chemical. Safety Data Sheet for 1,5-Dimethyl-1H-pyrazole-3-sulfonyl chloride. [Link]

  • Synergy Recycling. Cyclopropane Disposal. [Link]

  • Air Liquide. Safety Data Sheet Cyclopropane. [Link]

  • U.S. Environmental Protection Agency. Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds. [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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